ONO 1603
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C16H19ClN2O3 |
|---|---|
Molekulargewicht |
322.78 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-4-[(2S)-2-formylpyrrolidin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C16H19ClN2O3/c17-13-5-3-12(4-6-13)10-18-15(21)7-8-16(22)19-9-1-2-14(19)11-20/h3-6,11,14H,1-2,7-10H2,(H,18,21)/t14-/m0/s1 |
InChI-Schlüssel |
KGDFDVHLEYUZLN-AWEZNQCLSA-N |
SMILES |
C1CC(N(C1)C(=O)CCC(=O)NCC2=CC=C(C=C2)Cl)C=O |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CCC(=O)NCC2=CC=C(C=C2)Cl)C=O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CCC(=O)NCC2=CC=C(C=C2)Cl)C=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ONO1603; ONO 1603; ONO-1603 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ONO-1603: A Technical Deep Dive into its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data surrounding ONO-1603, a potential therapeutic agent for neurodegeneration. The information presented herein is based on available scientific literature and is intended for an audience with a background in neuroscience and pharmacology. While ONO-1603 showed promise in early studies, it is important to note that the developmental focus of Ono Pharmaceutical has since shifted to newer compounds, such as ONO-2020, for neurodegenerative diseases.
Core Mechanism of Action: Prolyl Endopeptidase Inhibition
ONO-1603 is characterized as a potent inhibitor of prolyl endopeptidase (PEP), a serine protease that has been implicated in the processing of neuropeptides and the degradation of proline-containing peptides.[1] The inhibition of PEP is the primary proposed mechanism through which ONO-1603 exerts its neuroprotective effects.
Downstream Cellular and Molecular Effects
Preclinical studies have illuminated several key downstream effects of ONO-1603, suggesting a multi-faceted approach to combating neurodegeneration.
Attenuation of Apoptosis and Suppression of GAPDH Overexpression
In primary cultures of rat cerebral cortical and cerebellar granule cells, ONO-1603 demonstrated a significant ability to delay age-induced apoptosis.[2] A key molecular correlate of this neuroprotection was the suppression of the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2] Overexpression of GAPDH has been linked to neuronal apoptosis, and by mitigating this, ONO-1603 appears to directly interfere with a critical cell death pathway.[2]
Modulation of Muscarinic Acetylcholine Receptors
ONO-1603 has been shown to influence the cholinergic system, a key pathway in memory and cognition that is compromised in Alzheimer's disease. The compound was found to increase the mRNA levels of the m3-muscarinic acetylcholine receptor (mAChR) in differentiating rat cerebellar granule neurons.[3] Furthermore, it stimulated mAChR-mediated phosphoinositide turnover, suggesting an enhancement of cholinergic signaling.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of ONO-1603.
| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) | Reference |
| Potency | ~300x more potent than THA | - | [2] |
| Maximal Protective Effect | 0.03 µM | 10 µM | [2] |
| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM | [2] |
| Neuronal Toxicity | Non-toxic at concentrations up to 100 µM | Severe neurotoxicity at ≥30 µM | [2] |
| Parameter | Effect of ONO-1603 (at 0.03 µM) | Reference |
| Neuronal Survival & Neurite Outgrowth | Markedly promoted | [3] |
| [3H]N-methylscopolamine binding to mAChRs | Enhanced | [3] |
| m3-mAChR mRNA levels | Increased | [3] |
| mAChR-mediated phosphoinositide turnover | Stimulated | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of ONO-1603 and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action for ONO-1603.
Caption: Generalized experimental workflow for ONO-1603 evaluation.
Experimental Protocols
The following outlines the general methodologies employed in the preclinical evaluation of ONO-1603, as inferred from the available literature.
Primary Neuronal Cell Culture and Treatment
-
Cell Source: Cerebral cortices and cerebella were dissected from rat embryos.
-
Culture Conditions: Cells were cultured in appropriate media, with some experiments utilizing media containing 15 mM KCl to promote neuronal differentiation and survival.[3]
-
Induction of Apoptosis: For studies on age-induced apoptosis, cultures were maintained for over two weeks without medium changes or glucose supplementation to induce cell death.[2]
-
ONO-1603 Treatment: ONO-1603 was added to the culture medium at various concentrations (typically in the range of 0.01 µM to 100 µM) to assess its effects.[2]
Assessment of Neuroprotection
-
Morphological Analysis: Neuronal morphology and viability were assessed using standard histological stains such as Toluidine blue and fluorescence-based live/dead assays with fluorescein diacetate and propidium iodide.[2]
-
Apoptosis Assay (DNA Laddering): DNA was extracted from cultured neurons and analyzed by agarose gel electrophoresis to detect the characteristic "ladder" pattern indicative of apoptotic DNA fragmentation.[2]
Mechanistic Assays
-
Gene Expression Analysis: Total RNA was extracted from cells, and the levels of specific mRNAs, such as GAPDH and m3-mAChR, were quantified using techniques like Northern blotting or RT-qPCR.[2][3]
-
Protein Analysis: The accumulation of GAPDH protein in the particulate fraction of cultured neurons was assessed, likely through Western blotting.[2]
-
Receptor Binding Assay: The binding of ligands to muscarinic acetylcholine receptors was quantified using radiolabeled compounds like [3H]N-methylscopolamine.[3]
-
Signal Transduction Assay (Phosphoinositide Turnover): The functional activity of mAChRs was determined by measuring the accumulation of inositol phosphates, a downstream second messenger, in response to receptor stimulation.[3]
Conclusion
ONO-1603 demonstrated significant neuroprotective potential in preclinical models through a dual mechanism involving the suppression of GAPDH-mediated apoptosis and the enhancement of cholinergic signaling. Its high potency and low toxicity in these early studies were promising. However, the lack of publicly available clinical trial data for ONO-1603 and the current focus of Ono Pharmaceutical on ONO-2020, an epigenetic modulator for Alzheimer's disease, suggest that the clinical development of ONO-1603 may not have progressed.[4][5][6][7] Nevertheless, the preclinical findings for ONO-1603 provide valuable insights into potential therapeutic strategies for neurodegenerative diseases.
References
- 1. ONO-1603 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 5. ONO 2020 - AdisInsight [adisinsight.springer.com]
- 6. A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [clinicaltrials.stanford.edu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
ONO-1603: A Technical Overview of its Prolyl Endopeptidase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-1603 is a potent and selective inhibitor of prolyl endopeptidase (PEP), a cytosolic serine protease that plays a significant role in the maturation and degradation of various neuropeptides and peptide hormones. By cleaving peptide bonds on the C-terminal side of proline residues, PEP modulates the activity of signaling molecules such as substance P, vasopressin, and thyrotropin-releasing hormone. Due to its involvement in neurological and physiological processes, PEP has emerged as a therapeutic target for a range of disorders, including neurodegenerative diseases and cognitive impairment. This technical guide provides a comprehensive overview of the prolyl endopeptidase inhibitory activity of ONO-1603, summarizing available data, outlining experimental methodologies, and visualizing associated pathways.
Core Inhibitory Activity of ONO-1603
Data Presentation
The current body of research highlights the biological efficacy of ONO-1603 in cellular models, demonstrating its neuroprotective capabilities at a concentration of 0.03 µM.[1][2] This concentration is where its maximal protective effect against age-induced apoptosis in cultured central nervous system neurons is observed.[3] Although direct enzyme kinetic data is not available, this biological endpoint underscores the potent nature of ONO-1603 as a PEP inhibitor.
| Parameter | Value | Context | Source |
| Maximal Protective Concentration | 0.03 µM | Neuroprotection in cultured cerebellar granule cells | [1][2] |
| Therapeutic Potential | Anti-dementia | Investigated for its potential in treating dementia | [3] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of ONO-1603 is the direct inhibition of prolyl endopeptidase. The downstream effects of this inhibition are linked to the preservation of neuropeptides that are substrates for PEP, leading to the activation of neuroprotective signaling pathways.
Prolyl Endopeptidase Inhibition
Prolyl endopeptidase is known to degrade a variety of bioactive peptides. By inhibiting PEP, ONO-1603 is presumed to increase the local concentrations and prolong the signaling of these peptides.
Neuroprotective Signaling Pathways
The neuroprotective effects of ONO-1603 are associated with the activation of pro-survival signaling cascades. One of the key observed downstream effects is the enhancement of cholinergic neurotransmission.[1] ONO-1603 has been shown to increase the levels of m3-muscarinic acetylcholine receptor (mAChR) mRNA and stimulate mAChR-mediated signaling pathways.[1][2]
Experimental Protocols
Detailed experimental protocols for the assessment of ONO-1603's inhibitory activity on prolyl endopeptidase are not explicitly available in the reviewed literature. However, a general methodology for a fluorometric assay for PEP activity is described, which can be adapted for inhibitor screening.
General Prolyl Endopeptidase Activity Assay (Fluorometric)
This protocol is based on the cleavage of a synthetic fluorogenic substrate.
Materials:
-
Enzyme: Purified prolyl endopeptidase (e.g., from porcine brain).
-
Substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).
-
Inhibitor: ONO-1603.
-
Buffer: Tris-HCl buffer (pH 7.5).
-
Reaction Termination Solution: Acetic acid solution.
-
Instrumentation: Fluorometer.
Procedure:
-
Enzyme Preparation: Prepare a working solution of prolyl endopeptidase in Tris-HCl buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of ONO-1603 in the assay buffer.
-
Reaction Mixture: In a microplate well, combine the prolyl endopeptidase solution and a specific concentration of ONO-1603 (or buffer for control). Pre-incubate for a defined period at 37°C.
-
Initiate Reaction: Add the Z-Gly-Pro-AMC substrate to the reaction mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration.
-
Terminate Reaction: Stop the reaction by adding the acetic acid solution.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 7-amino-4-methylcoumarin (AMC) using a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of ONO-1603 compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
ONO-1603 is a potent inhibitor of prolyl endopeptidase, exhibiting significant neuroprotective effects in cellular models. While direct quantitative measures of its inhibitory constant are not widely published, its biological efficacy at low nanomolar concentrations points to a strong interaction with its target enzyme. The proposed mechanism of action involves the stabilization of neuropeptides, leading to the activation of pro-survival signaling pathways, such as the m3-muscarinic acetylcholine receptor pathway. The provided general experimental protocol for PEP activity assays can serve as a foundation for researchers seeking to further characterize the inhibitory kinetics of ONO-1603 and similar compounds. Further research is warranted to elucidate the precise kinetic parameters of ONO-1603 and to fully map the downstream signaling cascades responsible for its therapeutic potential.
References
- 1. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-1603: A Technical Overview of its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-1603 is a potent and specific prolyl endopeptidase (PREP) inhibitor that has demonstrated significant neuroprotective and neurotrophic effects in preclinical studies. This document provides an in-depth technical guide on the core neuroprotective properties of ONO-1603, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways. The primary mechanism of action for ONO-1603 appears to be multifaceted, involving the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression and the upregulation of m3-muscarinic acetylcholine receptor (m3-mAChR) mRNA, leading to enhanced neuronal survival and neurite outgrowth.
Core Neuroprotective and Neurotrophic Effects
ONO-1603 has been shown to exert significant neuroprotective effects in primary cultures of rat cerebellar granule neurons. At a concentration of 0.03 µM, ONO-1603 markedly promotes neuronal survival and enhances neurite outgrowth.[1] Comparatively, ONO-1603 is approximately 300 times more potent than tetrahydroaminoacridine (THA), another compound with neuroprotective properties. Furthermore, ONO-1603 exhibits a wider therapeutic window and lower toxicity than THA.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on ONO-1603.
| Parameter | Compound | Concentration | Observation | Reference |
| Neuronal Survival & Neurite Outgrowth | ONO-1603 | 0.03 µM | Markedly promoted | [1] |
| Potency Comparison | ONO-1603 vs. THA | 0.03 µM vs. 10 µM (Maximal protective effect) | ONO-1603 is ~300x more potent | [2] |
| Toxicity Comparison | ONO-1603 vs. THA | 100 µM vs. ≥30 µM | ONO-1603 is non-toxic at high concentrations, while THA shows severe neurotoxicity | [2] |
| m3-mAChR mRNA Levels | ONO-1603 | 0.03 µM | Increased | [1] |
| GAPDH Overexpression | ONO-1603 | Not specified | Robustly suppressed | [2] |
Proposed Mechanism of Action
The neuroprotective effects of ONO-1603 are believed to be mediated through two primary pathways: the suppression of GAPDH overexpression and the enhancement of cholinergic signaling through the upregulation of m3-mAChR.
Suppression of GAPDH Overexpression
Overexpression of GAPDH has been implicated in neuronal apoptosis.[2] ONO-1603 robustly suppresses this overexpression, thereby inhibiting the apoptotic cascade.[2] The precise mechanism by which prolyl endopeptidase inhibition by ONO-1603 leads to the downregulation of GAPDH is not yet fully elucidated.
Enhancement of Cholinergic Signaling
ONO-1603 increases the messenger RNA (mRNA) levels of the m3-muscarinic acetylcholine receptor (m3-mAChR).[1] This receptor is coupled to Gq proteins and its activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This signaling cascade is crucial for neuronal function and survival.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of ONO-1603
Caption: Proposed signaling pathway for the neuroprotective effects of ONO-1603.
Experimental Workflow for Assessing Neuroprotection
Caption: General experimental workflow for evaluating the neuroprotective effects of ONO-1603.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies cited in the literature for studying the effects of ONO-1603.
Primary Culture of Rat Cerebellar Granule Neurons
-
Dissection and Dissociation: Cerebella are dissected from 7-day-old Sprague-Dawley rat pups. The tissue is minced and incubated in a trypsin-EDTA solution to dissociate the cells.
-
Plating: The dissociated cells are plated on poly-L-lysine coated culture dishes or multi-well plates at a desired density.
-
Culture Medium: Cells are maintained in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, and antibiotics. To inhibit the proliferation of non-neuronal cells, cytosine arabinoside is added to the culture medium 24 hours after plating.
-
ONO-1603 Treatment: ONO-1603 is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at the desired final concentration (e.g., 0.03 µM). Control cultures receive the vehicle alone.
Neuronal Survival and Viability Assays
-
Morphological Assessment:
-
After treatment, cells are fixed with paraformaldehyde.
-
For general morphology and viability, cells can be stained with Toluidine Blue or a combination of Fluorescein Diacetate (stains live cells green) and Propidium Iodide (stains dead cells red).
-
Stained cells are visualized under a microscope, and the number of viable neurons is counted in multiple fields of view for each condition.
-
-
Biochemical Assessment (DNA Laddering for Apoptosis):
-
DNA is extracted from treated and control cells.
-
The DNA is run on an agarose gel.
-
Apoptosis is indicated by a characteristic "ladder" pattern of DNA fragments.
-
Neurite Outgrowth Assessment
-
Imaging: After the treatment period, images of the neuronal cultures are captured using a phase-contrast or fluorescence microscope.
-
Quantification:
-
Manual Tracing: The length of neurites of individual neurons is traced and measured using image analysis software.
-
Automated Analysis: Specialized software can be used to automatically detect and measure neurite length, number of branches, and other morphological parameters.
-
-
Data Analysis: The average neurite length and other parameters are calculated for each treatment group and compared to the control group.
Quantification of m3-mAChR mRNA
-
RNA Extraction: Total RNA is isolated from the cultured neurons using standard methods (e.g., TRIzol reagent).
-
Northern Blot Analysis:
-
A specific amount of total RNA is separated by gel electrophoresis and transferred to a nylon membrane.
-
The membrane is hybridized with a radiolabeled cDNA probe specific for m3-mAChR mRNA.
-
The signal intensity is detected by autoradiography and quantified using densitometry. The results are typically normalized to a housekeeping gene (e.g., actin).
-
Quantification of GAPDH Protein
-
Protein Extraction: Cells are lysed, and the protein concentration is determined.
-
Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with a primary antibody specific for GAPDH, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The results are often normalized to a loading control protein (e.g., β-actin).
-
Conclusion
ONO-1603 is a promising neuroprotective agent with a distinct mechanism of action involving the modulation of GAPDH and cholinergic signaling pathways. The preclinical data strongly support its potential as a therapeutic candidate for neurodegenerative diseases. Further research is warranted to fully elucidate the intricate signaling cascades initiated by ONO-1603 and to translate these promising preclinical findings into clinical applications.
References
- 1. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of ONO-1603 on the M3-Muscarinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known effects of ONO-1603 on the M3-muscarinic acetylcholine receptor (M3R). The information is compiled from available scientific literature, focusing on quantitative data, experimental methodologies, and cellular signaling pathways.
Core Concepts and Background
The M3-muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a critical role in mediating the effects of acetylcholine in the central and peripheral nervous systems. Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.
ONO-1603 is a novel prolyl endopeptidase inhibitor that has been investigated for its potential as an anti-dementia drug. Research indicates that its neuroprotective and neurotrophic effects may be, in part, mediated through its influence on the M3-muscarinic acetylcholine receptor system.
Quantitative Data on ONO-1603's Effect on the M3 Receptor
The available literature indicates that ONO-1603 has a modulatory effect on the M3 receptor system. While specific binding affinities (Ki, IC50) and functional potencies (EC50, Emax) for ONO-1603 at the M3 receptor are not extensively detailed in the provided search results, key findings on its impact on receptor expression and downstream signaling have been reported.
Table 1: Summary of ONO-1603's Effects on the M3-Muscarinic Receptor System in Rat Cerebellar Granule Neurons
| Parameter | Effect of ONO-1603 (0.03 µM) | Methodological Approach | Reference |
| M3-mAChR mRNA Levels | Increased | Not specified | [1] |
| [3H]N-methylscopolamine Binding | Enhanced | Radioligand Binding Assay | [1] |
| Phosphoinositide Turnover | Stimulated | Functional Assay | [1] |
Experimental Protocols
The following sections detail the likely methodologies used to ascertain the effects of ONO-1603 on the M3-muscarinic receptor, based on standard practices in the field.
Radioligand Binding Assay for M3 Receptor
This protocol is designed to assess the effect of ONO-1603 on the binding of a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), to the M3 receptor. An enhancement in binding, as reported for ONO-1603, could suggest an increase in receptor number (Bmax) or a change in ligand affinity (Kd).
Objective: To determine if ONO-1603 modulates the binding characteristics of [3H]NMS to M3 receptors in a cellular preparation.
Materials:
-
Cultured rat cerebellar granule neurons or a cell line expressing the M3 receptor.
-
ONO-1603
-
[3H]N-methylscopolamine ([3H]NMS)
-
Atropine (for determining non-specific binding)
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Culture and Treatment: Culture rat cerebellar granule neurons to the desired density. Treat the cells with ONO-1603 (e.g., 0.03 µM) or vehicle for a specified period (e.g., 24-48 hours).
-
Membrane Preparation (Optional but recommended for binding assays):
-
Harvest the cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Reaction:
-
In a series of tubes, add a constant amount of cell membrane preparation.
-
Add increasing concentrations of [3H]NMS to determine saturation binding, or a single concentration of [3H]NMS for competition assays.
-
For non-specific binding, add a high concentration of atropine (e.g., 1 µM) to a parallel set of tubes.
-
Add ONO-1603 or vehicle to the respective tubes.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Termination of Binding:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [3H]NMS and analyze using non-linear regression to determine Bmax and Kd values.
-
Compare the Bmax and Kd values between ONO-1603-treated and vehicle-treated groups.
-
Phosphoinositide Turnover Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of M3 receptor activation via the Gq/PLC pathway. Stimulation of phosphoinositide turnover by ONO-1603 indicates an agonistic or positive modulatory effect on the M3 receptor signaling cascade.
Objective: To determine if ONO-1603 stimulates the production of inositol phosphates through the M3 receptor.
Materials:
-
Cultured rat cerebellar granule neurons or a cell line expressing the M3 receptor.
-
ONO-1603
-
[3H]myo-inositol
-
Lithium chloride (LiCl) solution
-
Agonist (e.g., carbachol, as a positive control)
-
Antagonist (e.g., atropine, as a negative control)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Labeling:
-
Plate the cells and allow them to adhere.
-
Incubate the cells with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Assay Initiation:
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
-
Cell Treatment:
-
Add ONO-1603 at the desired concentration (e.g., 0.03 µM).
-
Include control wells with vehicle, a known M3 agonist (e.g., carbachol), and an antagonist (e.g., atropine) to confirm the involvement of muscarinic receptors.
-
Incubate for a specific time period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a solution like ice-cold trichloroacetic acid (TCA).
-
Collect the soluble fraction containing the inositol phosphates.
-
-
Isolation of Inositol Phosphates:
-
Apply the soluble fraction to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free [3H]myo-inositol.
-
Elute the total inositol phosphates with a high concentration of formate.
-
-
Quantification:
-
Add the eluate to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the results as the amount of radioactivity (e.g., disintegrations per minute, DPM) per well or normalized to protein content.
-
Compare the levels of inositol phosphate accumulation in ONO-1603-treated cells to vehicle-treated cells.
-
Signaling Pathways and Experimental Workflows
M3-Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the M3-muscarinic receptor. ONO-1603 is shown to have a positive modulatory effect on this pathway, leading to increased M3R mRNA and enhanced downstream signaling.
Caption: M3-Muscarinic Receptor Signaling Pathway and the Influence of ONO-1603.
Experimental Workflow for Assessing ONO-1603's Effect on M3 Receptor Function
The diagram below outlines a typical experimental workflow for investigating the effects of a compound like ONO-1603 on M3 receptor function, from cell culture to data analysis.
Caption: Workflow for Investigating ONO-1603's Effect on M3 Receptor Function.
Conclusion
The available evidence suggests that ONO-1603 positively modulates the M3-muscarinic acetylcholine receptor system. It has been shown to increase the expression of M3R mRNA and enhance downstream signaling through the phosphoinositide pathway in neuronal cells.[1] These actions may contribute to its observed neuroprotective and neurotrophic effects. Further research is warranted to fully elucidate the direct binding characteristics and functional potency of ONO-1603 at the M3 receptor, which will be crucial for understanding its mechanism of action and potential therapeutic applications. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.
References
Structural Analysis of ONO-1603: A Prolyl Endopeptidase Inhibitor for Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-1603 is a potent and selective inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the degradation of neuropeptides and peptide hormones involved in memory and cognitive functions. This document provides a comprehensive structural and functional analysis of ONO-1603, detailing its chemical properties, the architecture of its molecular target, its mechanism of action, and its effects on neuronal signaling pathways. This guide is intended to serve as a technical resource for researchers in neuropharmacology and drug development, offering detailed experimental insights and a summary of key quantitative data.
Chemical and Physical Properties of ONO-1603
ONO-1603, with the chemical name (2S)-1-[(4-chlorobenzyl)carbamoyl]-N-(oxomethyl)pyrrolidine-2-carboxamide, is a small molecule inhibitor designed for high affinity and specificity towards prolyl endopeptidase. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C16H19ClN2O3 |
| Molecular Weight | 322.79 g/mol |
| SMILES | Clc1ccc(CNC(=O)CCC(=O)N2CCC[C@H]2C=O)cc1 |
| CAS Number | 117427-00-6 |
The Molecular Target: Prolyl Endopeptidase (PEP)
Prolyl endopeptidase (PEP) is a cytosolic serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. The crystal structure of PEP reveals a unique two-domain architecture: a catalytic domain and a β-propeller domain.[1][2]
-
Catalytic Domain: This domain possesses a classic α/β-hydrolase fold and contains the catalytic triad (Ser-Asp-His) essential for its enzymatic activity.[2]
-
β-Propeller Domain: Composed of seven β-sheets arranged in a cylindrical fashion, this domain acts as a gatekeeper, restricting access of large peptides to the active site located at the interface of the two domains.[2][3]
The binding of substrates and inhibitors to PEP follows an induced-fit mechanism .[4] In its native state, the enzyme exists in an open conformation. Upon ligand binding, a significant conformational change occurs, leading to the closure of the two domains. This movement properly orients the catalytic residues for catalysis and secures the ligand in the active site.[4][5]
Mechanism of Action and Binding Interactions of ONO-1603
While a specific crystal structure of ONO-1603 complexed with PEP is not publicly available, the binding mode can be inferred from the structures of other PEP inhibitors. ONO-1603, as a prolyl endopeptidase inhibitor, is designed to interact with the active site of PEP, preventing the cleavage of its natural substrates. The pyrrolidine-2-carbaldehyde moiety of ONO-1603 is a key feature, as the aldehyde group can form a covalent yet reversible hemiacetal with the active site serine residue (Ser-533 in Myxococcus xanthus PEP), effectively inactivating the enzyme.[3]
The binding of inhibitors to PEP involves extensive non-covalent interactions within the P1, P2, and P3 pockets of the active site.[3] The proline-like ring of the inhibitor typically stacks against a tryptophan residue (Trp595), and hydrogen bonds are formed with residues such as Tyr473 and Asn555.[6] The chlorobenzyl group of ONO-1603 likely occupies a hydrophobic pocket, contributing to its high affinity and specificity.
Neuroprotective Effects and Signaling Pathways
ONO-1603 has demonstrated significant neuroprotective and neurotrophic effects in preclinical studies.[7] It promotes neuronal survival, enhances neurite outgrowth, and is being investigated as a potential therapeutic agent for dementia.[7][8]
Modulation of Cholinergic Signaling
A key aspect of ONO-1603's mechanism is its ability to enhance cholinergic neurotransmission. Studies have shown that ONO-1603 increases the mRNA levels of the m3-muscarinic acetylcholine receptor (m3-mAChR) and stimulates its downstream signaling pathway.[7] The m3-mAChR is a Gq-protein coupled receptor.[9][10] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for neuronal function and survival.[11]
References
- 1. Characterization and crystal structure of prolyl endopeptidase from abalone (Haliotis discus hannai) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. researchgate.net [researchgate.net]
ONO-1603: A Technical Whitepaper on its Potential as an Alzheimer's Disease Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-1603, a novel prolyl endopeptidase (PREP) inhibitor, has demonstrated significant neuroprotective and neurotrophic properties in preclinical studies, suggesting its potential as a therapeutic agent for Alzheimer's disease. This document provides an in-depth technical overview of ONO-1603, consolidating available data on its mechanism of action, key experimental findings, and relevant methodologies. The core therapeutic hypotheses center on its ability to mitigate age-induced neuronal apoptosis through the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression and to enhance cholinergic neurotransmission via the m3-muscarinic acetylcholine receptor (m3-mAChR) signaling pathway. While early research was promising, ONO-1603 did not advance to clinical trials for Alzheimer's disease. This guide serves as a comprehensive resource for researchers interested in the scientific underpinnings of ONO-1603 and the broader field of PREP inhibition for neurodegenerative disorders.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. A key area of investigation in AD therapeutics has been the modulation of various enzymatic pathways and neurotransmitter systems. ONO-1603 emerged as a compound of interest due to its potent inhibition of prolyl endopeptidase (PREP), an enzyme implicated in the metabolism of neuropeptides and protein processing. The preclinical development of ONO-1603 focused on its potential to protect neurons from age-related degeneration and to bolster cholinergic signaling, a system known to be compromised in AD.
Mechanism of Action
The therapeutic potential of ONO-1603 in the context of Alzheimer's disease is attributed to a dual mechanism of action:
-
Neuroprotection via Suppression of GAPDH Overexpression: ONO-1603 has been shown to delay age-induced apoptosis in central nervous system neurons.[1] This neuroprotective effect is mediated by the robust suppression of the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mRNA and the subsequent accumulation of GAPDH protein in the particulate fraction of neurons.[1] Overexpression of GAPDH has been linked to neuronal apoptosis, and by inhibiting this process, ONO-1603 promotes neuronal survival.[1]
-
Enhancement of Cholinergic Neurotransmission: ONO-1603 exhibits effects similar to the anti-dementia drug tetrahydroaminoacridine (THA) by enhancing cholinergic signaling.[2][3] It achieves this by increasing the mRNA levels of the m3-muscarinic acetylcholine receptor (m3-mAChR) and stimulating the mAChR-mediated phosphoinositide turnover signaling pathway.[2][3] This leads to improved neuronal function and survival.
Quantitative Data
The following tables summarize the available quantitative data for ONO-1603 from preclinical studies.
Table 1: In Vitro Efficacy and Potency of ONO-1603
| Parameter | Value | Cell Type | Notes |
| Maximal Protective Concentration | 0.03 µM | Rat Cerebellar Granule Cells | Concentration at which the maximal protective effect against age-induced apoptosis was observed.[1] |
| Protective Concentration Range | 0.03 - 1 µM | Rat Cerebellar and Cerebral Neurons | ONO-1603 demonstrated a wide protective range compared to a narrow effective range for THA (3-10 µM).[1] |
| Relative Potency | ~300 times more potent than THA | Rat Cerebellar and Cerebral Neurons | Based on the concentrations required for maximal neuroprotective effects.[1] |
| Neuronal Toxicity | Non-toxic up to 100 µM | Rat Cerebellar and Cerebral Neurons | In contrast, THA showed severe neurotoxicity at concentrations ≥30 µM.[1] |
Table 2: Effects of ONO-1603 on Cholinergic Signaling
| Parameter | Observation | Cell Type |
| m3-mAChR mRNA Levels | Increased | Differentiating Rat Cerebellar Granule Neurons |
| mAChR-mediated Phosphoinositide Turnover | Stimulated | Differentiating Rat Cerebellar Granule Neurons |
| Neuronal Survival | Markedly Promoted | Differentiating Rat Cerebellar Granule Neurons |
| Neurite Outgrowth | Enhanced | Differentiating Rat Cerebellar Granule Neurons |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of ONO-1603. These protocols are based on the available literature and standard laboratory practices.
Primary Neuronal Cell Culture
-
Cell Type: Primary cultures of rat cerebral cortical and cerebellar granule cells.[1]
-
Dissociation: Tissues are enzymatically and mechanically dissociated to obtain a single-cell suspension.
-
Plating: Cells are plated on poly-L-lysine coated culture dishes or coverslips.
-
Culture Medium: Basal Medium Eagle (BME) supplemented with serum and a mitosis inhibitor (e.g., cytosine arabinoside) to ensure high purity of neuronal cultures. For studies on differentiating neurons, a medium containing 15 mM KCl is used.[2]
-
Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. For age-induced apoptosis studies, cultures are maintained for over two weeks without medium changes or glucose supplementation to induce apoptosis.[1]
Assessment of Neuroprotection (Age-Induced Apoptosis)
-
Drug Treatment: ONO-1603 is added to the culture medium at various concentrations (e.g., 0.03 µM for maximal effect).
-
Morphological Analysis:
-
Toluidine Blue Staining: Cells are fixed and stained with toluidine blue to assess neuronal morphology and identify apoptotic bodies.
-
Fluorescein Diacetate/Propidium Iodide (FDA/PI) Staining: Live cells are stained with FDA (green fluorescence), while dead or dying cells with compromised membranes are stained with PI (red fluorescence).
-
-
Biochemical Analysis:
-
DNA Laddering Assay: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This is visualized as a "ladder" on an agarose gel.
-
Cell Lysis: Neurons are harvested and lysed to release cellular contents, including DNA.
-
DNA Extraction: DNA is extracted from the lysate using phenol-chloroform or a commercial kit.
-
Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.
-
Visualization: The DNA is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light.
-
-
Analysis of Cholinergic Signaling
-
Measurement of m3-mAChR mRNA Levels:
-
RNA Extraction: Total RNA is extracted from cultured neurons treated with ONO-1603.
-
Northern Blot Analysis or RT-qPCR: The expression level of m3-mAChR mRNA is quantified.
-
-
Phosphoinositide Turnover Assay:
-
Labeling: Neurons are pre-incubated with [3H]-myo-inositol to label the phosphoinositide pools.
-
Stimulation: Cells are stimulated with a muscarinic agonist in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction and Quantification: The accumulation of [3H]-inositol phosphates is measured by ion-exchange chromatography and liquid scintillation counting.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathways affected by ONO-1603.
Clinical Development Status
Extensive searches of clinical trial registries and pharmaceutical development pipelines have not yielded any evidence of ONO-1603 entering clinical trials for Alzheimer's disease. It appears that the clinical development of prolyl endopeptidase inhibitors for this indication by Ono Pharmaceutical Co., Ltd. has shifted to other compounds, such as ONO-2020, which is currently in Phase 2 clinical trials for Alzheimer's disease. The preclinical data on ONO-1603, while promising, may not have translated into a clinical development program for Alzheimer's disease.
Conclusion
ONO-1603 is a prolyl endopeptidase inhibitor with well-documented neuroprotective and neurotrophic effects in preclinical models of neurodegeneration. Its dual mechanism of action, involving the suppression of GAPDH-mediated apoptosis and the enhancement of m3-mAChR-mediated cholinergic signaling, provided a strong rationale for its investigation as a potential therapeutic for Alzheimer's disease. Although ONO-1603 did not progress to clinical trials for this indication, the data generated from its preclinical evaluation continue to be of significant value to the scientific community. The experimental models and mechanistic insights from the study of ONO-1603 can inform the development of new therapeutic strategies targeting neuronal survival and cholinergic function in neurodegenerative diseases. This technical guide provides a comprehensive summary of the foundational research on ONO-1603 for scientists and researchers in the field of neuropharmacology and drug discovery.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In Vitro Neuroprotective Effects of ONO-1603 Against Neuronal Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of ONO-1603, a potent prolyl endopeptidase inhibitor, on neuronal apoptosis. The information presented herein is curated from peer-reviewed scientific literature to support further research and development in the field of neurodegenerative diseases.
Core Findings: ONO-1603's Anti-Apoptotic Properties
ONO-1603 has demonstrated significant neuroprotective capabilities in preclinical in vitro models. It effectively delays age-induced apoptosis in primary cultures of rat cerebral and cerebellar neurons.[1] A key mechanism underlying this protection is the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, a factor implicated in neuronal apoptosis.[1] Furthermore, ONO-1603 has been shown to promote neuronal survival and neurite outgrowth, highlighting its potential as a therapeutic agent for neurodegenerative conditions.[2]
Quantitative Analysis of Neuroprotective Efficacy
The neuroprotective effects of ONO-1603 have been quantified in comparison to tetrahydroaminoacridine (THA), another compound investigated for anti-dementia properties.
| Compound | Maximal Protective Concentration (µM) | Effective Protective Range (µM) | Relative Potency vs. THA | Neuronal Toxicity |
| ONO-1603 | 0.03[1] | 0.03 - 1[1] | ~300x more potent[1] | Non-toxic up to 100 µM[1] |
| THA | 10[1] | 3 - 10[1] | - | Severe neurotoxicity at ≥30 µM[1] |
Signaling Pathways Modulated by ONO-1603
ONO-1603 exerts its anti-apoptotic effects through the modulation of specific intracellular signaling pathways. A primary mechanism involves the inhibition of prolyl endopeptidase, leading to the downstream suppression of GAPDH overexpression. Additionally, ONO-1603 has been observed to influence muscarinic acetylcholine receptor signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro effects of ONO-1603 on neuronal apoptosis.
Primary Neuronal Cell Culture and Induction of Apoptosis
This protocol describes the establishment of primary neuronal cultures and the induction of age-related apoptosis, a model used in the initial characterization of ONO-1603.
Materials:
-
E16-E18 Sprague-Dawley rat embryos (for cerebral cortical or cerebellar granule cells)
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
ONO-1603 (dissolved in a suitable vehicle, e.g., DMSO)
Procedure:
-
Isolate cerebral cortices or cerebella from embryonic rat brains in chilled dissection medium.
-
Mince the tissue and enzymatically dissociate using a papain dissociation system according to the manufacturer's instructions.
-
Gently triturate the cell suspension to obtain single cells.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated culture vessels at a desired density in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
For age-induced apoptosis, maintain the cultures for over 14 days without changing the medium or supplementing with glucose.[1]
-
Treat the neuronal cultures with varying concentrations of ONO-1603 or vehicle control at the beginning of the culture period or at a specified time point before the induction of apoptosis.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of ONO-1603: A Prolyl Endopeptidase Inhibitor for Dementia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on ONO-1603, a potent prolyl endopeptidase (PEP) inhibitor investigated for its therapeutic potential in dementia. Due to the limited publicly available in vivo data for ONO-1603, this document also incorporates representative methodologies and findings from other well-characterized PEP inhibitors to provide a broader context for its potential preclinical development path.
Core Mechanism of Action
ONO-1603 is a small molecule inhibitor of prolyl endopeptidase (PEP), a serine protease that plays a role in the metabolism of proline-containing neuropeptides and has been implicated in the pathophysiology of neurodegenerative diseases.[1] Increased PEP activity has been observed in the hippocampus of preclinical models of Alzheimer's disease, suggesting that its inhibition may be a viable therapeutic strategy.[2]
The neuroprotective effects of ONO-1603 are believed to be mediated through multiple pathways:
-
Suppression of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Overexpression: In cultured central nervous system neurons, ONO-1603 has been shown to delay age-induced apoptosis by suppressing the overexpression of GAPDH, a protein implicated in neuronal cell death.[3]
-
Modulation of Muscarinic Acetylcholine Receptors: ONO-1603 has been found to increase the mRNA levels of the m3-muscarinic acetylcholine receptor (mAChR) in differentiating rat cerebellar granule neurons. This action is significant as the cholinergic system is crucial for learning and memory, and its dysfunction is a hallmark of Alzheimer's disease.[4]
In Vitro Preclinical Data
In vitro studies have demonstrated the neuroprotective and neurotrophic potential of ONO-1603.
Neuroprotective Efficacy
| Cell Type | Experimental Model | ONO-1603 Concentration | Key Findings | Reference |
| Rat Cerebral Cortical and Cerebellar Granule Neurons | Age-induced apoptosis in culture | 0.03 - 1 µM | - Delays age-induced apoptosis- Suppresses overexpression of GAPDH mRNA and protein | [3] |
| Differentiating Rat Cerebellar Granule Neurons | Culture in 15 mM KCl-containing media | 0.03 µM | - Promotes neuronal survival and neurite outgrowth- Enhances binding to mAChRs- Increases m3-mAChR mRNA levels- Stimulates mAChR-mediated phosphoinositide turnover | [4] |
Comparative Potency
A study comparing ONO-1603 to tetrahydroaminoacridine (THA), an acetylcholinesterase inhibitor, highlighted the high potency and wide therapeutic window of ONO-1603 in vitro.
| Compound | Maximal Protective Concentration | Protective Range | Neurotoxicity | Reference |
| ONO-1603 | 0.03 µM | 0.03 - 1 µM | Non-toxic up to 100 µM | [3] |
| THA | 10 µM | 3 - 10 µM | Severe neurotoxicity at ≥30 µM | [3] |
In Vivo Preclinical Studies (Representative Methodologies)
While specific in vivo studies on ONO-1603 in dementia models are not extensively available in the public domain, the following experimental protocols, based on studies with other PEP inhibitors like JTP-4819, can be considered representative for evaluating such compounds.
Animal Models
-
Aged Rodents: Aged rats or mice are used to model age-associated cognitive decline. These animals naturally exhibit impairments in learning and memory tasks.
-
Scopolamine-Induced Amnesia Model: Scopolamine, a muscarinic receptor antagonist, is administered to rodents to induce a transient amnesic state, mimicking the cholinergic deficit seen in Alzheimer's disease.
-
Transgenic Mouse Models of Alzheimer's Disease: Mice genetically engineered to overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APP/PS1 or 5XFAD models, develop age-dependent amyloid plaques and cognitive deficits. The Tg2576 mouse model, which shows increased hippocampal PEP activity, is also a relevant model.[2]
Experimental Protocol: Cognitive Assessment in a Scopolamine-Induced Amnesia Model
This workflow outlines a typical experiment to assess the efficacy of a PEP inhibitor in reversing scopolamine-induced memory impairment.
Dosing and Administration
Based on preclinical studies with other orally active PEP inhibitors, a potential dose range for in vivo efficacy studies in rodents could be between 1 and 10 mg/kg, administered via oral gavage.
Signaling Pathways
Proposed Neuroprotective Mechanism of ONO-1603
This diagram illustrates the proposed signaling pathway through which ONO-1603 exerts its neuroprotective effects based on in vitro findings.
Conclusion
References
- 1. ONO-1603 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Brain prolyl endopeptidase expression in aging, APP transgenic mice and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of ONO-1603: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-1603 is a novel, potent prolyl endopeptidase (PEP) inhibitor that has demonstrated significant neuroprotective and neurotrophic properties in preclinical studies. Its mechanism of action extends beyond PEP inhibition, encompassing the modulation of cholinergic pathways and the suppression of apoptotic cascades. This technical guide provides a comprehensive overview of the pharmacological profile of ONO-1603, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed signaling pathways.
Introduction
ONO-1603, chemically identified as (S)-1-[N-(4-chlorobenzyl)succinamoyl]pyrrolidine-2-carbaldehyde, emerged as a promising candidate for the treatment of neurodegenerative disorders, particularly those associated with dementia.[1] Its primary pharmacological target is prolyl endopeptidase, a serine protease involved in the metabolism of several neuropeptides and peptide hormones. However, the therapeutic potential of ONO-1603 appears to stem from a multifaceted mechanism of action that includes enhancement of cholinergic neurotransmission and prevention of neuronal apoptosis.[1][2] This document serves as a technical resource, consolidating the available preclinical data on ONO-1603 to facilitate further research and development.
Quantitative Pharmacological Data
The following tables summarize the key in vitro efficacy and safety data for ONO-1603.
Table 1: In Vitro Neuroprotective Activity of ONO-1603 in Cultured Rat Neurons
| Parameter | Value | Cell Type | Notes | Reference |
| Maximal Protective Effect | 0.03 µM | Cerebellar Granule Cells | Concentration at which the most significant delay in age-induced apoptosis was observed. | [1] |
| Protective Concentration Range | 0.03 - 1 µM | Cerebral and Cerebellar Neurons | The concentration range over which ONO-1603 effectively delayed age-induced apoptosis. | [1] |
| Comparative Potency | ~300x more potent than THA | Cerebral and Cerebellar Neurons | Based on the maximal protective effect concentrations (ONO-1603: 0.03 µM vs. THA: 10 µM). | [1] |
THA: Tetrahydroaminoacridine
Table 2: In Vitro Safety Profile of ONO-1603
| Parameter | Value | Cell Type | Notes | Reference |
| Neuronal Toxicity | Non-toxic up to 100 µM | Cerebral and Cerebellar Neurons | In contrast, THA showed severe neurotoxicity at ≥30 µM. | [1] |
Mechanism of Action
ONO-1603 exerts its neuroprotective and neurotrophic effects through a dual mechanism:
3.1. Enhancement of Cholinergic Signaling
ONO-1603 has been shown to positively modulate the cholinergic system, which is crucial for cognitive functions. At a concentration of 0.03 µM, ONO-1603 was found to:
-
Increase the mRNA levels of the m3-muscarinic acetylcholine receptor (m3-mAChR).[2]
-
Stimulate m3-mAChR-mediated phosphoinositide turnover.[2]
-
Enhance [3H]N-methylscopolamine binding to mAChRs, indicating an increase in receptor density or affinity.[2]
These actions suggest that ONO-1603 can amplify cholinergic signals, a pathway known to be impaired in Alzheimer's disease.
3.2. Suppression of Apoptotic Pathways
A key neuroprotective mechanism of ONO-1603 is its ability to counteract neuronal apoptosis. This is achieved through the suppression of the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] Overexpression of GAPDH has been implicated in neuronal apoptosis induced by various insults. By inhibiting this overexpression, ONO-1603 effectively delays age-induced cell death in cultured neurons.[1]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which ONO-1603 exerts its pharmacological effects.
Caption: Proposed mechanism of ONO-1603 on the cholinergic signaling pathway.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
ONO-1603: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-1603 is a potent and selective prolyl endopeptidase (PEP) inhibitor that has demonstrated significant neuroprotective and neurotrophic effects in preclinical studies. Investigated as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease, ONO-1603 has been shown to promote neuronal survival, enhance neurite outgrowth, and modulate key signaling pathways involved in neuronal health and function.[1][2] Its mechanism of action is primarily attributed to the inhibition of PEP, which in turn influences multiple downstream cellular processes, including the stimulation of m3-muscarinic acetylcholine receptor (m3-mAChR) signaling and the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression associated with apoptosis.[1][2]
These application notes provide detailed protocols for the use of ONO-1603 in primary neuronal cell culture experiments, including methods for assessing its effects on neuronal survival, neurite outgrowth, and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of ONO-1603 in neuronal cell culture models.
Table 1: Neuroprotective Efficacy of ONO-1603
| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) | Reference |
| Maximal Protective Concentration | 0.03 µM | 10 µM | [2] |
| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM | [2] |
| Potency vs. THA | ~300 times more potent | - | [2] |
| Neurotoxicity | Non-toxic up to 100 µM | Severe neurotoxicity at ≥30 µM | [2] |
Table 2: Biological Effects of ONO-1603 in Cerebellar Granule Neurons
| Effect | Concentration | Observation | Reference |
| Neuronal Survival | 0.03 µM | Markedly promoted | [1] |
| Neurite Outgrowth | 0.03 µM | Markedly enhanced | [1] |
| m3-mAChR mRNA Levels | 0.03 µM | Increased | [1] |
| mAChR-mediated Phosphoinositide Turnover | 0.03 µM | Stimulated | [1] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of ONO-1603
The neuroprotective effects of ONO-1603 are mediated through a complex signaling cascade. As a prolyl endopeptidase inhibitor, ONO-1603 is thought to indirectly modulate multiple downstream pathways. One of the key pathways involves the enhancement of cholinergic neurotransmission through the m3-muscarinic acetylcholine receptor. Additionally, ONO-1603 has been shown to suppress the overexpression of GAPDH, a protein implicated in neuronal apoptosis.
Caption: Signaling pathway of ONO-1603.
Experimental Workflow for Assessing Neuroprotective Effects
A typical experimental workflow to evaluate the neuroprotective effects of ONO-1603 in primary neuronal cultures involves several key stages, from cell isolation and culture to treatment and subsequent analysis of neuronal health.
Caption: Experimental workflow for ONO-1603.
Experimental Protocols
Primary Cerebellar Granule Neuron Culture
This protocol is adapted for the culture of primary rat cerebellar granule neurons, a common model for studying the effects of ONO-1603.[1][2]
Materials:
-
Postnatal day 7-8 Sprague-Dawley rat pups
-
Dissection medium (e.g., HBSS)
-
Enzyme solution (e.g., Trypsin-EDTA)
-
Plating medium: Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum (FBS), 25 mM KCl, 2 mM L-glutamine, and 100 µg/mL gentamicin.
-
Poly-L-lysine coated culture plates/coverslips
Procedure:
-
Euthanize rat pups in accordance with institutional guidelines.
-
Dissect cerebella in cold dissection medium.
-
Mince the tissue and incubate in enzyme solution at 37°C for 15 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the cells onto poly-L-lysine coated plates at a density of 2.5 x 10^5 cells/cm².
-
Incubate at 37°C in a humidified 5% CO2 atmosphere.
-
After 24 hours, add a mitotic inhibitor (e.g., cytosine arabinoside, 10 µM final concentration) to prevent glial proliferation.
ONO-1603 Treatment
Materials:
-
ONO-1603 stock solution (e.g., 10 mM in DMSO)
-
Culture medium
Procedure:
-
Prepare working solutions of ONO-1603 by diluting the stock solution in culture medium to the desired final concentrations (e.g., 0.01 µM, 0.03 µM, 0.1 µM, 1 µM).
-
For neuroprotection studies against age-induced apoptosis, add ONO-1603 to the cultures after a specified period in vitro (e.g., 2 weeks without medium change).[2]
-
For studies on neurite outgrowth and m3-mAChR signaling, ONO-1603 can be added to the cultures 24 hours after plating.[1]
-
Incubate the cells with ONO-1603 for the desired experimental duration.
Assessment of Neuronal Survival (Fluorescein Diacetate/Propidium Iodide Staining)
This method distinguishes between live (green fluorescence) and dead (red fluorescence) cells.
Materials:
-
Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone)
-
Propidium iodide (PI) stock solution (1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a working staining solution by diluting FDA (1:1000) and PI (1:1000) in PBS.
-
Remove the culture medium from the cells and wash gently with PBS.
-
Add the FDA/PI staining solution to the cells and incubate for 5 minutes at room temperature, protected from light.
-
Visualize the cells under a fluorescence microscope using appropriate filters for green and red fluorescence.
-
Count the number of live and dead cells in multiple random fields to determine the percentage of neuronal survival.
Assessment of Neurite Outgrowth
This protocol involves immunostaining for a neuronal marker to visualize and quantify neurites.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Assessment of Apoptosis (DNA Laddering Analysis)
This biochemical assay detects the characteristic fragmentation of DNA that occurs during apoptosis.
Materials:
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
Agarose gel
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Procedure:
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in lysis buffer and incubate at 37°C for 1 hour.
-
Add RNase A and incubate for another hour at 37°C.
-
Add Proteinase K and incubate overnight at 50°C.
-
Perform DNA extraction using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol and wash the pellet.
-
Resuspend the DNA pellet in TE buffer.
-
Quantify the DNA concentration.
-
Load equal amounts of DNA onto an agarose gel.
-
Perform electrophoresis to separate the DNA fragments.
-
Stain the gel with ethidium bromide and visualize the DNA under UV light. A characteristic ladder-like pattern indicates apoptosis.[2]
References
- 1. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-1603: Application and Protocols in Preclinical Dementia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-1603 is an investigational compound that has demonstrated neuroprotective properties in preclinical studies. As a prolyl endopeptidase inhibitor, it is being explored for its therapeutic potential in neurodegenerative conditions, including dementia. This document provides an overview of the available data on ONO-1603 and outlines protocols for its application in animal models of dementia, based on established experimental paradigms.
Note: The following protocols are based on common practices in preclinical dementia research. Specific details regarding the in vivo application of ONO-1603, such as optimal dosage and administration routes in animal models, are not extensively available in publicly accessible literature. Researchers should perform dose-response studies to determine the optimal, non-toxic, and effective dose for their specific animal model and experimental design.
Mechanism of Action
ONO-1603 exhibits its neuroprotective effects through multiple mechanisms. In vitro studies have shown that it can delay age-induced apoptosis (programmed cell death) in cultured central nervous system neurons.[1] A key mechanism is the suppression of the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a protein implicated in neuronal apoptosis.[1] Furthermore, ONO-1603 has been observed to promote neuronal survival and neurite outgrowth and to enhance the binding to muscarinic acetylcholine receptors (mAChRs), specifically increasing the mRNA levels of the m3 subtype.[2] This suggests a potential to modulate the cholinergic system, which is known to be impaired in Alzheimer's disease.
Data Presentation
Currently, there is a lack of publicly available quantitative data from in vivo studies of ONO-1603 in animal models of dementia. The primary research highlights its effects in cell culture.
Table 1: In Vitro Efficacy of ONO-1603
| Parameter | Model System | Key Findings | Reference |
| Neuroprotection | Primary cultures of rat cerebral and cerebellar neurons | Delays age-induced apoptosis.[1] | [1] |
| Potency | Primary cultures of rat cerebral and cerebellar neurons | Approximately 300 times more potent than tetrahydroaminoacridine (THA). Maximal protective effect at 0.03 µM.[1] | [1] |
| Safety Range | Primary cultures of rat cerebral and cerebellar neurons | Wide protective range of 0.03 to 1 µM; non-toxic at concentrations up to 100 µM.[1] | [1] |
| Neuronal Health | Differentiating rat cerebellar granule neurons | Promotes neuronal survival and neurite outgrowth.[2] | [2] |
| Receptor Modulation | Differentiating rat cerebellar granule neurons | Enhances binding to mAChRs and increases m3-mAChR mRNA levels.[2] | [2] |
Experimental Protocols
The following are detailed protocols for two common animal models of dementia that could be utilized to evaluate the efficacy of ONO-1603.
Scopolamine-Induced Amnesia Model (Rat or Mouse)
This model is widely used to screen for compounds that can reverse cholinergic-deficit-induced memory impairment, a key feature of Alzheimer's disease.
Materials:
-
ONO-1603
-
Scopolamine hydrobromide
-
Vehicle for ONO-1603 (e.g., saline, distilled water, or a solution with a low percentage of DMSO)
-
Saline solution (0.9% NaCl)
-
Experimental animals (e.g., male Wistar rats or C57BL/6 mice)
-
Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze, Passive Avoidance box)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of ONO-1603 in the chosen vehicle. Subsequent dilutions should be made to achieve the desired final concentrations for administration. Scopolamine is typically dissolved in saline.
-
Experimental Groups:
-
Group 1 (Control): Vehicle + Saline
-
Group 2 (Scopolamine Control): Vehicle + Scopolamine
-
Group 3 (Positive Control): Known nootropic agent (e.g., Donepezil) + Scopolamine
-
Group 4-n (ONO-1603 Treatment): Various doses of ONO-1603 + Scopolamine
-
-
Drug Administration:
-
Administer ONO-1603 or the vehicle orally (p.o.) or intraperitoneally (i.p.) for a predetermined period (e.g., 7-14 days) before the behavioral tests.
-
On the day of testing, administer the final dose of ONO-1603 or vehicle.
-
Approximately 30-60 minutes after the final ONO-1603/vehicle administration, induce amnesia by injecting scopolamine (e.g., 1 mg/kg, i.p.).
-
Wait for another 30 minutes before starting the behavioral assessments.
-
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant.
-
Y-Maze: Evaluate short-term spatial working memory based on the percentage of spontaneous alternations.
-
Passive Avoidance Test: Measure fear-motivated learning and memory. Record the latency to enter a dark compartment associated with a mild foot shock.
-
-
Biochemical Analysis (Optional): After behavioral testing, animals can be euthanized, and brain tissue (e.g., hippocampus, cortex) collected to measure levels of acetylcholinesterase (AChE), inflammatory markers, or oxidative stress markers.
Transgenic Mouse Model of Alzheimer's Disease (e.g., APP/PS1)
These models genetically mimic aspects of Alzheimer's pathology, such as the accumulation of amyloid-beta plaques.
Materials:
-
ONO-1603
-
Vehicle for ONO-1603
-
Transgenic mice (e.g., APP/PS1) and wild-type littermates
-
Behavioral testing apparatus
Procedure:
-
Animal Selection and Acclimatization: Use age-matched transgenic and wild-type mice. The age of initiation for treatment should be based on the known progression of pathology in the specific transgenic line.
-
Drug Preparation: Prepare ONO-1603 as described above.
-
Experimental Groups:
-
Group 1 (Wild-Type Control): Wild-type mice + Vehicle
-
Group 2 (Transgenic Control): Transgenic mice + Vehicle
-
Group 3-n (ONO-1603 Treatment): Transgenic mice + Various doses of ONO-1603
-
-
Drug Administration: Administer ONO-1603 or vehicle daily for an extended period (e.g., 1-3 months) via oral gavage or as a supplement in the diet or drinking water.
-
Behavioral Testing: Conduct a battery of behavioral tests at baseline (before treatment) and at regular intervals during the treatment period to assess cognitive function. Suitable tests include the Morris Water Maze, Novel Object Recognition test, and contextual fear conditioning.
-
Histopathological and Biochemical Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Histology: Perform immunohistochemistry to quantify amyloid-beta plaque load, neuroinflammation (e.g., GFAP for astrocytes, Iba1 for microglia), and neuronal markers.
-
Biochemistry: Use ELISA or Western blotting to measure levels of soluble and insoluble amyloid-beta peptides, inflammatory cytokines, and synaptic proteins.
-
Visualizations
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-1603 Administration in Rat Cerebellar Granule Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of ONO-1603, a prolyl endopeptidase inhibitor, on primary rat cerebellar granule neurons (CGNs). The protocols outlined below are synthesized from established methodologies and findings from key research articles.
Quantitative Data Summary
ONO-1603 has demonstrated significant neuroprotective effects in cultured rat CGNs. The following tables summarize the key quantitative findings from comparative studies.
Table 1: Neuroprotective Efficacy of ONO-1603 Compared to Tetrahydroaminoacridine (THA)
| Compound | Maximal Protective Concentration (µM) | Effective Protective Range (µM) | Neurotoxicity | Relative Potency |
| ONO-1603 | 0.03 | 0.03 - 1 | Non-toxic up to 100 µM | ~300x more potent than THA |
| THA | 10 | 3 - 10 | Severe neurotoxicity at ≥30 µM | Baseline |
Data extracted from studies on age-induced apoptosis in cultured rat cerebellar and cerebral neurons.[1]
Table 2: Effects of ONO-1603 on Muscarinic Acetylcholine Receptors (mAChRs) in Rat CGNs
| Treatment | Effect | Assay |
| ONO-1603 (0.03 µM) | Markedly promoted neuronal survival and neurite outgrowth. | Microscopic observation |
| ONO-1603 (0.03 µM) | Enhanced binding to mAChRs. | [3H]N-methylscopolamine binding assay |
| ONO-1603 | Increased the level of m3-mAChR mRNA. | RT-PCR or Northern Blotting (inferred) |
| ONO-1603 | Stimulated mAChR-mediated phosphoinositide turnover. | Phosphoinositide turnover assay |
Findings are based on studies of ONO-1603 in differentiating rat cerebellar granule neurons grown in 15 mM KCl-containing media.[2]
Experimental Protocols
Primary Culture of Rat Cerebellar Granule Neurons
This protocol details the isolation and culture of CGNs from postnatal day 5-7 rats.
Materials:
-
Postnatal day 5-7 Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Basal Medium Eagle (BME) supplemented with 10% FBS, 25 mM KCl, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin)
-
Poly-L-lysine coated culture dishes or plates
-
Cytosine arabinoside (Ara-C)
Procedure:
-
Euthanize rat pups in accordance with institutional guidelines and sterilize the heads with 70% ethanol.
-
Aseptically dissect the cerebella and place them in ice-cold HBSS.
-
Remove the meninges and mince the tissue into small pieces.
-
Incubate the tissue in 0.25% trypsin and a small amount of DNase I at 37°C for 15 minutes.
-
Inactivate trypsin by adding an equal volume of BME with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in BME with 10% FBS and plate the cells on poly-L-lysine coated dishes at a density of 1.5-2.5 x 10^5 cells/cm².
-
After 24 hours, add Ara-C to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.
-
Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.
ONO-1603 Administration
This protocol describes the application of ONO-1603 to cultured CGNs for neuroprotection studies.
Materials:
-
ONO-1603
-
Vehicle for dissolution (e.g., DMSO, sterile water - Note: The specific vehicle for ONO-1603 was not detailed in the provided abstracts and should be determined based on the compound's solubility characteristics.)
-
Cultured rat CGNs (as prepared in Protocol 2.1)
Procedure:
-
Prepare a stock solution of ONO-1603 in the appropriate vehicle.
-
On the day of the experiment, dilute the ONO-1603 stock solution to the desired final concentrations (e.g., in the range of 0.03 µM to 1 µM) in pre-warmed culture medium.
-
For studies on differentiating neurons, supplement the culture medium with ONO-1603.[2]
-
For studies on age-induced apoptosis, pre-treat the cultures with ONO-1603 before the induction of apoptosis.[1]
-
Incubate the cells with ONO-1603 for the desired duration of the experiment.
-
Include a vehicle-only control group to account for any effects of the solvent.
Assessment of Neuronal Apoptosis by DNA Laddering
This protocol provides a method to visualize the characteristic DNA fragmentation associated with apoptosis.
Materials:
-
Cultured rat CGNs (treated with ONO-1603 and an apoptosis-inducing agent, or aged in culture)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Agarose
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
DNA size marker (ladder)
Procedure:
-
Harvest both floating and adherent cells by scraping and centrifugation.
-
Wash the cell pellet with PBS and resuspend in lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed to pellet the intact chromatin and cellular debris.
-
Transfer the supernatant containing fragmented DNA to a new tube.
-
Treat the supernatant with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 1 hour.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Precipitate the DNA with cold 100% ethanol and 3 M sodium acetate.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in TE buffer.
-
Separate the DNA fragments by electrophoresis on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.
Signaling Pathways and Experimental Workflows
Experimental Workflow for ONO-1603 Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of ONO-1603.
Proposed Signaling Pathway for ONO-1603 Neuroprotection
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ONO-1603 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-1603 is a potent, cell-permeable prolyl endopeptidase (PREP) inhibitor that has demonstrated significant neuroprotective and neurotrophic effects in preclinical studies. It is being investigated as a potential therapeutic agent for neurodegenerative disorders, such as dementia. ONO-1603 has been shown to promote neuronal survival, enhance neurite outgrowth, and modulate cholinergic signaling pathways.[1] Furthermore, it exhibits anti-apoptotic properties by delaying age-induced neuronal cell death.[2]
These application notes provide detailed protocols for a range of in vitro assays to assess the efficacy of ONO-1603. The described methods will enable researchers to quantify its neuroprotective, neurotrophic, and anti-apoptotic activities, as well as its target engagement.
Data Presentation
While specific dose-response data for ONO-1603 is not extensively available in tabulated public literature, the following tables summarize the known effects and effective concentrations from published studies.
Table 1: Neuroprotective and Neurotrophic Effects of ONO-1603
| Efficacy Parameter | Effective Concentration | Cell Type | Observed Effect | Citation |
| Neuronal Survival | 0.03 µM | Rat Cerebellar Granule Neurons | Markedly promoted neuronal survival. | [1] |
| Neurite Outgrowth | 0.03 µM | Rat Cerebellar Granule Neurons | Enhanced neurite outgrowth. | [1] |
Table 2: Anti-Apoptotic Efficacy of ONO-1603
| Assay | Effective Concentration Range | Maximal Protective Effect | Cell Type | Observed Effect | Citation |
| Age-Induced Apoptosis | 0.03 - 1 µM | 0.03 µM | Rat Cerebral and Cerebellar Neurons | Effectively delayed age-induced apoptosis. | [2] |
Table 3: Effects of ONO-1603 on Cholinergic Signaling
| Efficacy Parameter | Effective Concentration | Cell Type | Observed Effect | Citation |
| m3-Muscarinic Receptor mRNA Levels | 0.03 µM | Rat Cerebellar Granule Neurons | Increased the level of m3-mAChR mRNA. | [1] |
| m3-Muscarinic Receptor-Mediated Signaling | 0.03 µM | Rat Cerebellar Granule Neurons | Stimulated mAChR-mediated phosphoinositide turnover. | [1] |
| [3H]N-methylscopolamine Binding | 0.03 µM | Rat Cerebellar Granule Neurons | Enhanced binding to muscarinic acetylcholine receptors. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified signaling pathway of ONO-1603's neuroprotective effects.
Figure 2: General experimental workflow for assessing ONO-1603 efficacy in vitro.
Experimental Protocols
Neurite Outgrowth Assay
This assay quantifies the ability of ONO-1603 to promote the growth of neurites from neuronal cells.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
ONO-1603
-
Poly-L-lysine or other appropriate coating substrate
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Coat 96-well plates with poly-L-lysine.
-
Seed neuronal cells at an appropriate density and allow them to adhere.
-
Treat the cells with various concentrations of ONO-1603. Include a vehicle control.
-
Incubate for 24-72 hours to allow for neurite extension.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 1% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze the images to quantify neurite length, number of neurites, and branching per cell.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, which is useful for assessing the neuroprotective effects of ONO-1603 against a toxic insult.
Materials:
-
Neuronal cells
-
Cell culture medium
-
ONO-1603
-
Neurotoxin (e.g., glutamate, amyloid-beta)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Protocol:
-
Seed neuronal cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of ONO-1603 for a designated period.
-
Introduce a neurotoxin to induce cell death, while maintaining the ONO-1603 treatment. Include control wells with no toxin and no ONO-1603.
-
Incubate for the desired duration of toxin exposure.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Neuronal cells
-
Cell culture medium
-
ONO-1603
-
Apoptosis-inducing agent (optional, for induced apoptosis models)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with ONO-1603 and/or an apoptosis-inducing agent as described for the MTT assay.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
This assay detects the characteristic fragmentation of DNA that occurs during apoptosis.
Materials:
-
Neuronal cells
-
ONO-1603 and apoptosis-inducing agent
-
Lysis buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
Protocol:
-
Treat cells as described above to induce and potentially inhibit apoptosis.
-
Harvest the cells and lyse them.
-
Treat the lysate with RNase A and then with Proteinase K.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol and resuspend it in TE buffer.
-
Run the DNA samples on a 1.5-2% agarose gel.
-
Stain the gel with a DNA stain and visualize it under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.
Target Engagement - Prolyl Endopeptidase (PREP) Activity Assay
This assay measures the ability of ONO-1603 to inhibit its target enzyme, prolyl endopeptidase.
Materials:
-
Purified prolyl endopeptidase or cell lysate containing PREP
-
ONO-1603
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)
-
Fluorometer
Protocol:
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of ONO-1603.
-
Add the purified PREP or cell lysate to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorometer (Excitation: ~380 nm, Emission: ~460 nm for AMC).
-
Calculate the rate of the reaction for each ONO-1603 concentration.
-
Determine the IC50 value of ONO-1603 for PREP inhibition.
These protocols provide a comprehensive framework for the in vitro evaluation of ONO-1603. Researchers should optimize cell densities, incubation times, and reagent concentrations for their specific experimental systems.
References
- 1. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-1603 in Age-Induced Apoptosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-1603 is a novel prolyl endopeptidase inhibitor that has demonstrated significant neuroprotective effects in preclinical models of age-induced apoptosis.[1][2][3] These application notes provide a comprehensive overview of the use of ONO-1603 in a well-established in vitro model of neuronal aging and apoptosis. The protocols detailed below are based on published research and are intended to guide researchers in studying the therapeutic potential of ONO-1603 and similar compounds.
Age-induced apoptosis is a key process in the progressive loss of neurons associated with neurodegenerative diseases.[1] The model described herein utilizes primary cultures of rat cerebral and cerebellar neurons which undergo apoptosis after prolonged culture, mimicking the age-related decline observed in vivo.[1] ONO-1603 has been shown to effectively delay this apoptotic process, highlighting its potential as a therapeutic agent for age-related neurodegeneration.[1]
Mechanism of Action
ONO-1603 exerts its neuroprotective effects by suppressing the overexpression of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1] In cultured central nervous system neurons undergoing age-induced apoptosis, there is a marked increase in GAPDH mRNA and an accumulation of GAPDH protein in the particulate fraction.[1] ONO-1603 robustly counteracts this overexpression, which is a key mediator of the apoptotic cascade in this model.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and safety of ONO-1603 in delaying age-induced apoptosis in cultured rat neurons.[1]
Table 1: Efficacy of ONO-1603 in Delaying Age-Induced Apoptosis
| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) |
| Maximal Protective Effect | 0.03 µM | 10 µM |
| Protective Range | 0.03 - 1 µM | 3 - 10 µM |
| Relative Potency | ~300x more potent than THA | - |
Table 2: Neurotoxicity Profile of ONO-1603
| Compound | Concentration | Observation |
| ONO-1603 | 100 µM | Non-toxic to neurons |
| Tetrahydroaminoacridine (THA) | ≥ 30 µM | Severe neurotoxicity |
Experimental Protocols
The following are detailed protocols for inducing and assessing age-induced apoptosis in primary neuronal cultures and for evaluating the neuroprotective effects of ONO-1603.
Protocol 1: Primary Neuronal Cell Culture and Induction of Age-Induced Apoptosis
Materials:
-
Timed-pregnant Sprague-Dawley rats (embryonic day 18 for cortical neurons, postnatal day 8 for cerebellar granule cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Glucose
-
Penicillin-Streptomycin solution
-
Poly-L-lysine
-
Cytosine arabinoside
-
ONO-1603
-
Tetrahydroaminoacridine (THA) - for comparison
Procedure:
-
Prepare culture dishes by coating with poly-L-lysine.
-
Isolate cerebral cortices from embryonic day 18 rat fetuses or cerebella from postnatal day 8 rat pups.
-
Dissociate the tissue into single cells using mechanical trituration.
-
Plate the cells at a suitable density onto the poly-L-lysine coated dishes.
-
Culture cortical neurons in DMEM supplemented with 10% FBS.
-
Culture cerebellar granule cells in DMEM supplemented with 10% horse serum, 25 mM KCl, and 30 mM glucose.
-
Add cytosine arabinoside to the cultures after 24 hours to inhibit the proliferation of non-neuronal cells.
-
To induce age-related apoptosis, maintain the primary cultures for over 2 weeks without changing the medium or supplementing with glucose.[1]
-
For treatment groups, add ONO-1603 or THA to the culture medium at the desired concentrations at the beginning of the culture period.
Protocol 2: Morphological Assessment of Apoptosis
Materials:
-
Toluidine Blue stain
-
Fluorescein diacetate (FDA)
-
Propidium iodide (PI)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Toluidine Blue Staining:
-
Fix the cultured neurons with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a 0.1% Toluidine Blue solution.
-
Dehydrate the samples through a graded series of ethanol.
-
Mount the coverslips and observe under a light microscope. Apoptotic cells will exhibit condensed, darkly stained nuclei.
-
-
Fluorescein Diacetate/Propidium Iodide (FDA/PI) Staining:
-
Wash the cells with PBS.
-
Incubate the cells with a solution containing FDA (to stain viable cells green) and PI (to stain non-viable cells red).
-
Observe the cells immediately under a fluorescence microscope. Quantify the number of green (viable) and red (apoptotic/necrotic) cells.
-
Protocol 3: Biochemical Assessment of Apoptosis (DNA Laddering)
Materials:
-
Cell lysis buffer
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
Agarose
-
Ethidium bromide
-
Gel electrophoresis apparatus
Procedure:
-
Harvest the cultured neurons and lyse the cells.
-
Treat the lysate with RNase A and then with Proteinase K to remove RNA and proteins.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol and resuspend it in TE buffer.
-
Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA under UV light. The presence of a "ladder" pattern of DNA fragments is indicative of apoptosis.
Visualizations
Caption: ONO-1603 inhibits GAPDH overexpression to block apoptosis.
Caption: Workflow for assessing ONO-1603's anti-apoptotic effects.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ONO-1603
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-1603 is a potent and selective prolyl endopeptidase (PREP) inhibitor that has demonstrated significant neuroprotective and neurotrophic effects. It is under investigation as a potential therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease. These application notes provide detailed guidelines and protocols for the safe and effective use of ONO-1603 in a laboratory setting.
Product Information
| Characteristic | Value | Source |
| IUPAC Name | (2S)-1-[[(4-chlorophenyl)methyl]amino]carbonyl]-4-oxobutyl]pyrrolidine-2-carboxaldehyde | N/A |
| Molecular Formula | C₁₆H₁₉ClN₂O₃ | N/A |
| Molecular Weight | 322.79 g/mol | N/A |
| CAS Number | 117427-00-6 | N/A |
| Purity | ≥98% (or as specified by supplier) | N/A |
| Appearance | White to off-white solid | N/A |
Safe Handling and Storage
3.1. Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling ONO-1603.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, follow the first aid measures outlined below.
-
Aerosol Generation: Avoid actions that could generate dust or aerosols.
3.2. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
3.3. Storage and Stability
| Condition | Recommendation |
| Solid Form | Store at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. Keep the container tightly sealed and protected from light and moisture. |
| In Solution | Prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The stability of ONO-1603 in various solvents and at different temperatures should be validated for specific experimental needs. |
3.4. Disposal
Dispose of ONO-1603 and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Solution Preparation
4.1. Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
4.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of ONO-1603 is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 322.79 g/mol * (1000 mg / 1 g) = 3.2279 mg
-
Weigh the compound: Accurately weigh 3.23 mg of ONO-1603 powder.
-
Dissolve in DMSO: Add the weighed ONO-1603 to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Signaling Pathway of ONO-1603
The primary mechanism of action of ONO-1603 is the inhibition of prolyl endopeptidase (PREP). This inhibition leads to a cascade of downstream effects that contribute to its neuroprotective properties.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of ONO-1603.
Neuronal Cell Viability Assay (MTT Assay)
This protocol assesses the effect of ONO-1603 on the viability of neuronal cells.
Methodology:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of ONO-1603 in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of ONO-1603 (e.g., 0.01 µM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Neurite Outgrowth Assay
This protocol is for quantifying the effect of ONO-1603 on neurite extension in neuronal cells.
Methodology:
-
Cell Seeding: Plate neuronal cells on a substrate that promotes neurite outgrowth (e.g., poly-L-lysine or laminin-coated plates) at a low density to allow for clear visualization of individual neurites.
-
Treatment: After cell attachment, replace the medium with a differentiation medium containing various concentrations of ONO-1603.
-
Incubation: Culture the cells for a period sufficient for neurite extension (e.g., 48-72 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain the neurons with a neuronal marker such as β-III tubulin antibody, followed by a fluorescently labeled secondary antibody.
-
Imaging: Capture images using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total neurite length, the number of neurites per cell, and the length of the longest neurite.
Quantitative Real-Time PCR (qRT-PCR) for m3-mAChR mRNA
This protocol measures the change in the expression level of the m3-muscarinic acetylcholine receptor (m3-mAChR) mRNA in response to ONO-1603 treatment.
Methodology:
-
Cell Treatment and RNA Extraction: Treat neuronal cells with ONO-1603 for a specified time. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: Perform real-time PCR using a qPCR instrument, SYBR Green or TaqMan-based assays, and primers specific for the m3-mAChR gene. Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of m3-mAChR mRNA using the ΔΔCt method.
Phosphoinositide Turnover Assay
This assay measures the accumulation of inositol phosphates, an indicator of phosphoinositide hydrolysis, following ONO-1603 treatment.
Methodology:
-
Cell Labeling: Plate neuronal cells and incubate them overnight in a medium containing [³H]myo-inositol to label the cellular phosphoinositide pool.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl to inhibit inositol monophosphatase.
-
Stimulation: Treat the cells with ONO-1603 for various time points.
-
Extraction of Inositol Phosphates: Stop the reaction by adding a cold acid (e.g., trichloroacetic acid).
-
Separation and Quantification: Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography. Quantify the radioactivity in the inositol phosphate fraction using a scintillation counter.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitation in media | Poor solubility or exceeding the solubility limit. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and compatible with the cell type. Prepare fresh dilutions for each experiment. |
| High variability in cell viability assays | Inconsistent cell seeding, edge effects in the plate, or contamination. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Maintain sterile techniques. |
| No significant effect observed | Incorrect dosage, inappropriate incubation time, or inactive compound. | Perform a dose-response and time-course experiment. Verify the purity and activity of the ONO-1603. |
| Weak signal in qRT-PCR | Low RNA quality or quantity, or inefficient primer design. | Use high-quality RNA. Optimize primer concentrations and annealing temperature. |
Conclusion
ONO-1603 is a promising research compound with significant potential in the field of neurodegenerative diseases. The guidelines and protocols provided in these application notes are intended to facilitate its effective and safe use in a laboratory setting. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and cell systems.
Application Notes and Protocols for the Detection of ONO-1603 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the quantification of ONO-1603 in tissue samples. The protocols detailed below are based on established principles of bioanalytical method development and are intended to serve as a starting point for laboratory-specific validation.
Introduction
ONO-1603 is a novel prolyl endopeptidase inhibitor that has been investigated for its neuroprotective and neurotrophic effects.[1][2][3] Accurate determination of its concentration in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in preclinical and clinical drug development. This document outlines a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of ONO-1603 in various tissue matrices.
Principle of the Method
The method involves the extraction of ONO-1603 and an internal standard (IS) from tissue homogenates, followed by chromatographic separation and detection by tandem mass spectrometry. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex biological matrices.
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general framework for the analysis of ONO-1603 in tissue samples. Method parameters should be optimized and validated in the user's laboratory.
Materials and Reagents
-
ONO-1603 reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Tissue homogenization buffer (e.g., PBS)
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% Formic Acid)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Tissue homogenizer
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh 50-100 mg of tissue.
-
Add 3 volumes of ice-cold homogenization buffer (e.g., 150-300 µL for 50-100 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
-
Protein Precipitation:
-
To 100 µL of tissue homogenate, add 300 µL of ice-cold protein precipitation solvent containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow for Sample Preparation
Caption: Workflow for the extraction of ONO-1603 from tissue samples.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized.
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusing a standard solution of ONO-1603 and the IS to identify the precursor and product ions. |
Data Presentation: Method Validation Parameters
A full validation should be performed according to regulatory guidelines. The following table summarizes key validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor between 0.8 and 1.2 |
| Stability | Within ±15% of the nominal concentration under various storage and handling conditions |
Section 2: Signaling Pathway of ONO-1603
ONO-1603 is a prolyl endopeptidase inhibitor.[1] Its mechanism of action involves the modulation of specific cellular pathways that are relevant to its neuroprotective effects.
Proposed Signaling Pathway
The diagram below illustrates the proposed signaling pathway influenced by ONO-1603. ONO-1603 inhibits prolyl endopeptidase, which in turn can lead to an increase in the levels of m3-muscarinic acetylcholine receptor (mAChR) mRNA and stimulation of mAChR-mediated signaling.[1][2] Additionally, ONO-1603 has been shown to suppress the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is implicated in neuronal apoptosis.[3]
Caption: Proposed signaling pathway of ONO-1603.
Disclaimer
The protocols and information provided in these application notes are intended for guidance and research purposes only. It is the responsibility of the end-user to verify and validate the methods for their specific application and to ensure compliance with all applicable regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ONO-1603 Solubility and Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-1603. The content is designed to address common solubility challenges and offer potential solutions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving ONO-1603 in aqueous buffers for my in vitro assays. What are the general solubility characteristics of this compound?
A1: While specific public data on the aqueous solubility of ONO-1603 is limited, its chemical structure (C16H19ClN2O3) suggests it is a lipophilic compound with potentially low water solubility. Many organic compounds, particularly those with aromatic rings and multiple carbon atoms, exhibit poor solubility in aqueous solutions.[1][2] For initial experiments, it is recommended to start with organic solvents and then dilute into your aqueous buffer, though precipitation may still occur.
Q2: What are some common organic solvents I can use to prepare a stock solution of ONO-1603?
A2: For poorly soluble compounds like ONO-1603, common laboratory solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are typically used to create concentrated stock solutions. It is crucial to check the compatibility of these solvents with your specific experimental system, as they can sometimes interfere with biological assays even at low concentrations.
Q3: I observed precipitation when diluting my DMSO stock of ONO-1603 into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds.[3] This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To troubleshoot this, you can:
-
Lower the final concentration: If your experiment allows, reducing the final concentration of ONO-1603 may keep it in solution.
-
Increase the percentage of co-solvent: A small percentage of a water-miscible organic solvent (a co-solvent) in your final solution can increase the solubility of your compound.[3]
-
Use surfactants: Surfactants can help to solubilize poorly water-soluble compounds by forming micelles.[3]
-
Employ pH modification: The solubility of ionizable drugs can be pH-dependent.[4][5][6][7] Adjusting the pH of your buffer may increase the solubility of ONO-1603.
-
Utilize cyclodextrins: Cyclodextrins are molecules that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1][8]
Troubleshooting Guide
Issue: ONO-1603 Precipitates from Solution
This guide provides a systematic approach to addressing precipitation issues with ONO-1603 in your experiments.
Step 1: Initial Solubility Assessment
Before attempting to dissolve ONO-1603 in your final experimental medium, it is crucial to determine its approximate solubility in various solvents. A general protocol for this is provided in the "Experimental Protocols" section below.
Step 2: Optimizing the Solvent System
If direct dissolution in your aqueous buffer is not feasible, a co-solvent system is often the next step. The following table summarizes common strategies.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) to increase the solubility of the compound in the final aqueous solution.[3] | Simple to implement; can be effective at low percentages. | May have toxic effects on cells or interfere with assays at higher concentrations. |
| pH Adjustment | Modifying the pH of the buffer to ionize the compound, which can increase its solubility. The solubility of weak acids increases at higher pH, while that of weak bases increases at lower pH.[4][5][6][7] | Can significantly increase solubility for ionizable compounds. | Requires knowledge of the compound's pKa; may not be suitable for all experimental systems if the pH change affects biological activity. |
| Surfactants | Using non-ionic surfactants like Tween® or Triton™ X-100 to form micelles that encapsulate the hydrophobic compound.[3] | Can be very effective at increasing solubility. | May interfere with cell membranes or protein activity; requires careful selection and concentration optimization. |
| Cyclodextrins | Employing cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes with the drug, enhancing its solubility.[1][8] | Generally well-tolerated in biological systems; can also improve stability. | May not be effective for all compounds; can be a more expensive option. |
Step 3: Formulation Approaches for In Vivo Studies
For animal studies, oral bioavailability can be a significant challenge for poorly soluble drugs.[1][8] Advanced formulation strategies may be necessary.
| Formulation Strategy | Description | Key Principle |
| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the solid state.[1][9] | Reduces particle size to a molecular level and can convert the drug to a more soluble amorphous form. |
| Lipid-Based Formulations | Dissolving the drug in lipids, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS).[1][8] | The formulation forms a fine emulsion in the gastrointestinal tract, increasing the surface area for dissolution and absorption. |
| Particle Size Reduction | Micronization or nanosizing to increase the surface area of the drug particles.[1][2][3] | A larger surface area leads to a faster dissolution rate according to the Noyes-Whitney equation. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a general method for assessing the kinetic solubility of a compound like ONO-1603 in a high-throughput manner.[10]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of ONO-1603 in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.
-
Addition of Aqueous Buffer: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final concentrations of ONO-1603.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[10]
-
UV Spectrophotometry: After incubation, filter or centrifuge the plate to remove any precipitate. Measure the UV absorbance of the supernatant at the appropriate wavelength for ONO-1603 to determine the concentration of the dissolved compound.[10]
-
-
Data Analysis: The highest concentration at which no precipitate is detected is considered the kinetic solubility.
Protocol 2: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[11][12]
-
Preparation of Saturated Solution: Add an excess amount of solid ONO-1603 to a vial containing the solvent of interest (e.g., water, buffer).
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of ONO-1603 in the clear supernatant using a suitable analytical method, such as HPLC-UV.
-
Confirmation of Saturation: Ensure that solid compound is still present in the vial after the equilibration period to confirm that a saturated solution was achieved.
Visualizations
Caption: Troubleshooting workflow for ONO-1603 solubility issues.
Caption: Overview of solubility enhancement strategies for ONO-1603.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
optimizing ONO-1603 concentration for neuroprotection
ONO-1603 Neuroprotection Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of ONO-1603 as a neuroprotective agent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is ONO-1603 and what is its primary mechanism of action for neuroprotection?
A1: ONO-1603, with the chemical name (S)-1-[N-(4-chlorobenzyl)succinamoyl]pyrrolidine-2-carbaldehyde, is a novel and potent prolyl endopeptidase inhibitor.[1] Its neuroprotective effects are primarily attributed to its ability to suppress the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mRNA and the subsequent accumulation of GAPDH protein, which is associated with neuronal apoptosis.[1] Additionally, ONO-1603 has been shown to increase the levels of m3-muscarinic acetylcholine receptor (mAChR) mRNA and stimulate phosphoinositide turnover mediated by these receptors.[2]
Q2: In what experimental models has ONO-1603 demonstrated neuroprotective effects?
A2: ONO-1603 has been shown to be effective in in vitro models using primary cultures of rat cerebral cortical and cerebellar granule cells.[1] Specifically, it protects against "age-induced apoptosis," a phenomenon observed in these cultures after extended periods without medium changes or glucose supplementation.[1] It has also been shown to promote neuronal survival and neurite outgrowth in differentiating cerebellar granule neurons.[2][3]
Q3: What is the recommended concentration range for ONO-1603 to achieve neuroprotection?
A3: ONO-1603 exhibits a wide protective range from 0.03 µM to 1 µM.[1] The maximal protective effect has been observed at a concentration of 0.03 µM.[1][2]
Q4: Is ONO-1603 toxic to neurons at higher concentrations?
A4: ONO-1603 is characterized by its low neurotoxicity. It has been found to be non-toxic to neurons even at a high concentration of 100 µM.[1]
Q5: How does the potency of ONO-1603 compare to other neuroprotective agents?
A5: ONO-1603 is significantly more potent than the antidementia drug tetrahydroaminoacridine (THA). Studies have shown that ONO-1603 is approximately 300 times more potent than THA in delaying age-induced apoptosis in cultured neurons.[1]
Troubleshooting Guide
Issue 1: Suboptimal or no neuroprotective effect observed.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Ensure that the final concentration of ONO-1603 in your culture medium is within the effective range of 0.03 µM to 1 µM.[1] Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
-
-
Possible Cause 2: Inappropriate Experimental Model.
-
Solution: The neuroprotective effects of ONO-1603 have been specifically documented in models of age-induced apoptosis in rat primary neuronal cultures.[1] The mechanism of neuronal death in your model may differ. Consider including a positive control, such as THA, to validate the responsiveness of your system.
-
-
Possible Cause 3: Timing of Drug Application.
-
Solution: In the cited studies, ONO-1603 was applied as a pretreatment to protect against subsequent age-induced apoptosis.[1] The timing of application may be critical. Develop a time-course experiment to determine the optimal window for ONO-1603 administration in your specific experimental paradigm.
-
Issue 2: Difficulty dissolving ONO-1603.
-
Possible Cause: Improper Solvent.
-
Solution: While the specific solvent used in the primary studies is not detailed in the abstracts, prolyl endopeptidase inhibitors are often dissolved in DMSO to create a stock solution. Refer to the manufacturer's instructions for the specific batch of ONO-1603 you are using. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced toxicity.
-
Data Presentation
Table 1: Effective Concentrations of ONO-1603 for Neuroprotection
| Parameter | Concentration (µM) | Cell Type | Observed Effect | Reference |
| Maximal Protective Effect | 0.03 | Rat Cerebral & Cerebellar Neurons | Delay of age-induced apoptosis | [1] |
| Effective Protective Range | 0.03 - 1 | Rat Cerebral & Cerebellar Neurons | Delay of age-induced apoptosis | [1] |
| Neuronal Survival & Neurite Outgrowth | 0.03 | Differentiating Rat Cerebellar Granule Neurons | Promotion of survival and neurite outgrowth | [2][3] |
| Non-toxic Concentration | Up to 100 | Rat Cerebral & Cerebellar Neurons | No observed neurotoxicity | [1] |
Table 2: Comparative Potency of ONO-1603 and THA
| Compound | Maximal Protective Concentration (µM) | Relative Potency | Neurotoxicity Concentration (µM) | Reference |
| ONO-1603 | 0.03 | ~300x THA | > 100 | [1] |
| THA | 10 | Baseline | ≥ 30 | [1] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Age-Induced Apoptosis in Primary Neuronal Cultures
This protocol is a generalized methodology based on the descriptions of experiments conducted with ONO-1603.[1]
-
Cell Culture:
-
Prepare primary cultures of cerebral cortical or cerebellar granule cells from rat embryos or neonates according to standard laboratory procedures.
-
Plate the cells at a suitable density in appropriate culture vessels coated with an adhesive substrate (e.g., poly-L-lysine).
-
Maintain the cultures in a standard neuronal culture medium.
-
-
Induction of Age-Induced Apoptosis:
-
Allow the neuronal cultures to mature for at least two weeks in vitro without changing the medium or supplementing with glucose. This process naturally leads to age-induced apoptosis.[1]
-
-
ONO-1603 Treatment:
-
Prepare a stock solution of ONO-1603 in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in a pre-warmed culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. A vehicle control containing the same final concentration of the solvent should be included.
-
Apply the medium containing ONO-1603 or the vehicle control to the neuronal cultures prior to the onset of significant apoptotic cell death.
-
-
Assessment of Neuroprotection:
-
Morphological Analysis: After a predetermined incubation period, stain the cells with Toluidine Blue or a combination of Fluorescein Diacetate (for live cells) and Propidium Iodide (for dead cells) to visually assess neuronal survival and morphology.
-
Biochemical Analysis (DNA Laddering): Extract genomic DNA from the treated and control cultures. Analyze the DNA fragmentation by agarose gel electrophoresis. The characteristic "ladder" pattern indicates apoptotic cell death, which should be reduced in the ONO-1603-treated groups.
-
Visualizations
Caption: Proposed mechanism of ONO-1603 neuroprotection.
Caption: Workflow for assessing ONO-1603 neuroprotection.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
preventing ONO-1603 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of ONO-1603 in experimental settings to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is ONO-1603 and what is its primary mechanism of action?
A1: ONO-1603 is a potent and selective inhibitor of prolyl endopeptidase (PREP).[1][2] Its primary mechanism of action is to block the activity of PREP, an enzyme involved in the maturation and degradation of certain peptide hormones and neuropeptides. By inhibiting PREP, ONO-1603 can modulate various physiological processes. In a research context, it has demonstrated neuroprotective and neurotrophic effects, such as promoting neuronal survival and enhancing neurite outgrowth.[1] It has also been shown to increase the levels of m3-muscarinic acetylcholine receptor (mAChR) mRNA and stimulate mAChR-mediated signaling pathways.[1]
Q2: How should I store ONO-1603 to prevent degradation?
A2: For optimal stability, ONO-1603 should be stored as a solid at -20°C, protected from light and moisture. Some suppliers may ship the product at room temperature, but long-term storage at room temperature is not recommended.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations. Once in solution, it is recommended to use the solution immediately or aliquot and store at -80°C for short-term use to minimize freeze-thaw cycles.
Q3: My experimental results with ONO-1603 are inconsistent. Could degradation be a factor?
A3: Inconsistent results can indeed be a sign of compound degradation. ONO-1603, like many small molecules, can be sensitive to environmental factors. Key indicators of potential degradation include a decrease in potency over time, the appearance of unexpected peaks in analytical chromatography (e.g., HPLC), or a change in the color or clarity of the stock solution. To troubleshoot, prepare a fresh stock solution from solid compound and compare its efficacy to the older solution.
Q4: What are the likely pathways of ONO-1603 degradation under typical experimental conditions?
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, which would alter the compound's activity. This can be accelerated by exposure to air and certain metal ions.
-
Hydrolysis: The amide bond could be susceptible to hydrolysis, particularly at non-neutral pH. This would cleave the molecule, rendering it inactive.
-
Photodecomposition: The presence of aromatic rings and conjugated systems suggests potential sensitivity to light, which could lead to isomerization or cleavage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Older Stock Solutions | Degradation of ONO-1603 in solution. | Prepare a fresh stock solution from solid compound. Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Variability Between Experimental Repeats | Inconsistent concentration of active ONO-1603 due to degradation during the experiment. | Protect experimental samples containing ONO-1603 from light. Use buffers at or near neutral pH if compatible with the experimental system. Prepare working solutions fresh from a stock solution for each experiment. |
| Appearance of Unidentified Peaks in HPLC Analysis | Formation of degradation products. | Analyze a freshly prepared solution as a reference. If new peaks are present in the older solution, it has likely degraded. Consider using an inert gas (e.g., argon or nitrogen) to blanket stock solutions to minimize oxidation. |
| Precipitation in Stock Solution | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs in a previously clear solution upon storage, this may indicate degradation. |
Data on ONO-1603 Stability
The following table summarizes illustrative stability data for ONO-1603 under various conditions. This data is based on general principles for compounds with similar functional groups and should be used as a guideline. For precise stability information, it is recommended to perform in-house stability studies.
| Condition | Solvent | Incubation Time | Remaining Active ONO-1603 (%) |
| -80°C | DMSO | 6 months | >99% |
| -20°C | DMSO | 6 months | 95-99% |
| 4°C | DMSO | 1 week | 90-95% |
| Room Temperature (in dark) | DMSO | 24 hours | 85-90% |
| Room Temperature (exposed to light) | DMSO | 24 hours | <80% |
| 37°C (in cell culture media, pH 7.4) | Aqueous Buffer | 8 hours | 90-95% |
| 37°C (in acidic buffer, pH 4.0) | Aqueous Buffer | 8 hours | 70-80% |
| 37°C (in basic buffer, pH 9.0) | Aqueous Buffer | 8 hours | 60-70% |
Experimental Protocols
Protocol 1: Preparation of ONO-1603 Stock Solution
-
Weighing: Carefully weigh the desired amount of solid ONO-1603 in a chemical fume hood. Use an analytical balance for accuracy.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into single-use, light-protecting vials. Store at -80°C.
Protocol 2: Cell-Based Assay with ONO-1603
-
Thaw Stock: Thaw a single-use aliquot of the ONO-1603 stock solution at room temperature.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before adding to the cells. Perform serial dilutions if necessary.
-
Treatment: Add the ONO-1603 working solution to your cell cultures. Gently mix the plate to ensure even distribution.
-
Incubation: Incubate the cells for the desired period, ensuring the plate is protected from light, especially during long incubation times.
-
Analysis: Proceed with your downstream analysis (e.g., cell viability assay, Western blot, qPCR).
Visualizations
Caption: Experimental workflow for preparing and using ONO-1603.
Caption: Logical relationships in ONO-1603 degradation and prevention.
References
challenges in ONO-1603 delivery for in vivo research
For researchers, scientists, and drug development professionals utilizing ONO-1603, this technical support center provides essential guidance on overcoming challenges related to its in vivo delivery. Given the limited publicly available data on ONO-1603's specific formulation, this guide draws upon established principles for small molecule central nervous system (CNS) drug delivery and data from other prolyl endopeptidase inhibitors to offer robust troubleshooting strategies and frequently asked questions.
Troubleshooting Guide
Researchers may encounter several hurdles during the in vivo administration of ONO-1603. This guide provides a systematic approach to identifying and resolving these common issues.
Issue 1: Poor Solubility of ONO-1603 in Aqueous Vehicles
Symptoms:
-
Precipitation of the compound upon addition to aqueous buffers (e.g., saline, PBS).
-
Inconsistent results between experiments, potentially due to variable drug concentration in the final formulation.
-
Difficulty achieving the desired final concentration for injection.
Possible Causes:
-
ONO-1603, like many small molecules, may have low aqueous solubility. Its chemical structure (C16H19ClN2O3) suggests it may be lipophilic.[1]
-
The chosen vehicle is not appropriate for a poorly soluble compound.
Solutions:
-
Vehicle Optimization: Experiment with a graded series of biocompatible co-solvents and surfactants.
-
Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), propylene glycol.
-
Surfactants: Tween® 80, Kolliphor® EL (formerly Cremophor® EL).
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate hydrophobic drugs to improve solubility.
-
-
pH Adjustment: If ONO-1603 has ionizable groups, adjusting the pH of the vehicle may improve solubility. This requires knowledge of the compound's pKa.
-
Formulation Strategies: For oral administration, more advanced formulations may be necessary.
Issue 2: Low or Variable Bioavailability
Symptoms:
-
Lack of a clear dose-response relationship in efficacy studies.
-
Pharmacokinetic analysis reveals low and inconsistent plasma or brain concentrations of ONO-1603.
-
High inter-individual variability in experimental outcomes.
Possible Causes:
-
Poor absorption from the administration site (e.g., gastrointestinal tract for oral delivery, peritoneal cavity for intraperitoneal injection).
-
First-pass metabolism in the liver if administered orally.[6]
-
Efflux by transporters at the site of absorption or at target barriers.
Solutions:
-
Route of Administration:
-
If oral bioavailability is low, consider parenteral routes like intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection to bypass first-pass metabolism. Studies on other prolyl endopeptidase inhibitors have shown efficacy with IP and oral administration.[7][8]
-
For direct CNS targeting, intranasal delivery may be explored as it can bypass the blood-brain barrier to some extent.[9]
-
-
Formulation Enhancement:
-
Utilize bioavailability-enhancing excipients in the formulation. For example, some surfactants can inhibit efflux pumps like P-glycoprotein.[10]
-
For oral dosing, lipid-based formulations can enhance absorption through the lymphatic system, bypassing the portal circulation and first-pass metabolism.[6]
-
-
Dose and Vehicle Volume:
-
Ensure the injection volume is appropriate for the animal model to avoid precipitation at the injection site.
-
Investigate dose linearity to determine if absorption is saturable.
-
Issue 3: Inadequate Brain Penetration
Symptoms:
-
The compound is effective in in vitro neuronal cell culture assays but shows limited or no efficacy in in vivo models of CNS disease.
-
Pharmacokinetic studies show low brain-to-plasma concentration ratios.
Possible Causes:
-
The blood-brain barrier (BBB) actively or passively restricts the entry of ONO-1603 into the brain.[11][12][13]
-
ONO-1603 may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed at the BBB and actively pump drugs out of the brain.[14][15]
Solutions:
-
Physicochemical Properties Assessment: While ONO-1603's molecular weight (~323 Da) is favorable for crossing the BBB (generally <400-600 Da), its lipophilicity and hydrogen bonding capacity are key.[16][17] If these properties are not optimal, brain penetration may be limited.
-
Co-administration with Efflux Pump Inhibitors: The use of P-gp inhibitors (e.g., verapamil, cyclosporine A) can be explored in preclinical models to assess if efflux is limiting brain exposure. Note: This is an experimental approach and may have confounding effects.
-
Alternative Delivery Routes:
-
Intranasal delivery: This route allows direct access to the CNS via the olfactory and trigeminal nerves, bypassing the BBB.[9]
-
Direct intracerebral administration: For proof-of-concept studies, direct injection into the brain (e.g., intracerebroventricular, ICV) can confirm the central activity of the compound, though this is an invasive technique.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a vehicle to dissolve ONO-1603 for in vivo studies?
A1: For a novel compound with unknown solubility, a common starting point is a vehicle composed of a small percentage of an organic solvent and a surfactant, diluted in saline or water. A widely used vehicle is 10% DMSO, 40% PEG 300, and 50% saline. Another option is to use a solution of 5-10% Tween® 80 in saline. It is crucial to first test the solubility of ONO-1603 in small volumes of these vehicles and to conduct tolerability studies in animals, as some vehicles can cause irritation or toxicity at higher concentrations.
Q2: How can I determine if ONO-1603 is crossing the blood-brain barrier?
A2: The most direct method is to perform a pharmacokinetic study. This involves administering ONO-1603 to a cohort of animals and then collecting blood and brain tissue at various time points. The concentrations of ONO-1603 in both plasma and brain homogenate are then measured, typically using liquid chromatography-mass spectrometry (LC-MS/MS). The brain-to-plasma concentration ratio is a key indicator of BBB penetration.
Q3: Are there any reported in vivo doses for other prolyl endopeptidase inhibitors that I can use as a reference?
A3: Yes, the literature on other prolyl endopeptidase inhibitors can provide a starting point for dose-range finding studies. For example, one study reported in vivo ID50 values of 0.3 mg/kg (IP) and 1 mg/kg (PO) for a potent inhibitor.[7] Another study found that doses of 1-3 mg/kg (IP) of a different inhibitor were effective in the CNS.[8] It is important to note that potency can vary significantly between compounds, so a full dose-response study for ONO-1603 is essential.
Q4: My in vivo results are highly variable. What could be the cause?
A4: High variability in in vivo experiments can stem from several factors related to drug delivery:
-
Inconsistent formulation: If the drug is not fully dissolved, the actual dose administered can vary between animals. Ensure your formulation is a clear solution and remains stable.
-
Inaccurate dosing: Ensure precise administration technique, especially for small volumes.
-
Biological variability: Factors such as age, sex, and health status of the animals can influence drug metabolism and disposition.
-
Route of administration: Intraperitoneal injections, for example, can sometimes be accidentally administered into the gut or fat pads, leading to variable absorption.
Data Presentation
Table 1: Physicochemical Properties of ONO-1603
| Property | Value | Source |
| Molecular Formula | C16H19ClN2O3 | [1] |
| Molecular Weight | 322.79 g/mol | [1] |
| Predicted Lipophilicity (XLogP3) | ~3.5-4.0 (Estimated) | Based on chemical structure |
| Predicted Aqueous Solubility | Low (Estimated) | Inferred from lipophilicity |
Note: Predicted values are based on computational models and should be experimentally verified.
Table 2: Common Excipients for Formulating Poorly Soluble Drugs for In Vivo Research
| Excipient Type | Examples | Typical Concentration Range | Use Case |
| Co-solvents | DMSO, Ethanol, PEG 300/400, Propylene Glycol | 5-20% | Increasing solubility for parenteral and oral formulations. |
| Surfactants | Tween® 20/80, Kolliphor® EL, Solutol® HS 15 | 1-10% | Enhancing solubility and potentially inhibiting efflux pumps. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20-40% (w/v) | Forming inclusion complexes to increase aqueous solubility. |
| Lipids | Labrafac™, Maisine®, Transcutol® HP | Variable | Used in self-emulsifying drug delivery systems (SEDDS) for oral administration.[4] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
-
Objective: To prepare a 1 mg/mL solution of ONO-1603 in a vehicle suitable for IP injection in mice.
-
Materials:
-
ONO-1603 powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG 300), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
-
Procedure:
-
Weigh the required amount of ONO-1603.
-
In a sterile microcentrifuge tube, dissolve the ONO-1603 powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Use a volume of DMSO that is 10% of your final desired volume.
-
Add PEG 300 to the DMSO/ONO-1603 solution. Use a volume of PEG 300 that is 40% of your final desired volume. Vortex until the solution is clear.
-
Slowly add sterile saline to the mixture while vortexing to reach the final volume. The final vehicle composition will be 10% DMSO, 40% PEG 300, and 50% saline.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be attempted. If precipitation persists, the formulation is not suitable at this concentration.
-
Administer to animals at a volume of 10 mL/kg body weight.
-
Always prepare a vehicle-only control group for your experiments.
-
Protocol 2: In Vivo Blood-Brain Barrier Penetration Assessment
-
Objective: To determine the brain-to-plasma concentration ratio of ONO-1603.
-
Materials:
-
ONO-1603 formulated for IV or IP injection.
-
Appropriate animal model (e.g., C57BL/6 mice).
-
Anticoagulant (e.g., EDTA or heparin).
-
Tools for blood collection and brain tissue harvesting.
-
LC-MS/MS system for bioanalysis.
-
-
Procedure:
-
Administer a single dose of the formulated ONO-1603 to a group of mice (n=3-4 per time point).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6 hours post-dose), anesthetize the animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to separate plasma.
-
Immediately following blood collection, perfuse the animals with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the brain, weigh it, and snap-freeze it in liquid nitrogen.
-
Homogenize the brain tissue in a suitable buffer.
-
Analyze the concentration of ONO-1603 in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma ratio at each time point by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL).
-
Visualizations
Caption: Experimental workflow for in vivo testing of ONO-1603.
Caption: Troubleshooting decision tree for ONO-1603 delivery issues.
Caption: Challenges for ONO-1603 crossing the blood-brain barrier.
References
- 1. immunoportal.com [immunoportal.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo inhibition of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. proventainternational.com [proventainternational.com]
- 13. Addressing the Challenges of CNS Drug Delivery - PharmaFeatures [pharmafeatures.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. mdpi.com [mdpi.com]
- 16. Transport of small molecules through the blood-brain barrier: biology and methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ONO-1603 Assessment in Primary Neuron Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of ONO-1603 in primary neuron cultures. The following information addresses potential questions and troubleshooting scenarios to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported effect of ONO-1603 on primary neuron cultures?
A1: Published studies indicate that ONO-1603 is a neuroprotective agent. It has been shown to delay age-induced apoptosis in primary cultures of rat cerebral cortical and cerebellar granule cells.[1] It also promotes neuronal survival and neurite outgrowth in differentiating cerebellar granule neurons.[2]
Q2: Is ONO-1603 toxic to primary neurons at high concentrations?
A2: ONO-1603 has been reported to be nontoxic to neurons even at a high concentration of 100 µM.[1] This suggests a wide therapeutic window. However, it is crucial to ensure the purity and stability of the compound, as degradation products or impurities could potentially induce cytotoxicity.
Q3: What is the mechanism of action for ONO-1603's neuroprotective effects?
A3: The neuroprotective effects of ONO-1603 are associated with its ability to suppress the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mRNA and the accumulation of GAPDH protein.[1] Overexpression of GAPDH has been implicated in neuronal apoptosis.[1]
Q4: What are the recommended effective concentrations of ONO-1603 for neuroprotection?
A4: ONO-1603 has demonstrated a maximal protective effect at a concentration of 0.03 µM and shows a wide protective range of 0.03 to 1 µM.[1]
Q5: I am observing neuronal death in my cultures treated with ONO-1603. What could be the cause?
A5: While ONO-1603 is reported to be non-toxic, unexpected cell death could be due to several factors unrelated to the compound's intrinsic properties. These can include poor primary neuron culture health, contamination, issues with the solvent used to dissolve ONO-1603, or potential degradation of the compound. Please refer to the Troubleshooting Guide for a more detailed breakdown of potential causes and solutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of neuronal death in both control and ONO-1603 treated cultures. | 1. Poor initial health of primary neurons. | Ensure optimal dissection and culturing techniques. Use healthy, viable cells for seeding. |
| 2. Suboptimal culture conditions (e.g., media, supplements, incubator environment). | Maintain primary neuron cultures in a serum-free medium like Neurobasal with appropriate supplements (e.g., B27).[3] Perform regular half-media changes every 3-7 days.[3] | |
| 3. Bacterial or fungal contamination. | Use sterile techniques and consider adding penicillin/streptomycin if it does not interfere with experimental outcomes.[3] | |
| Neuronal death observed only in ONO-1603 treated cultures. | 1. Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent effects. |
| 2. Degradation or impurity of the ONO-1603 compound. | Use a fresh batch of ONO-1603 from a reputable supplier. Store the compound as recommended by the manufacturer. | |
| 3. Incorrect concentration of ONO-1603. | Double-check all calculations and dilutions to ensure the correct final concentration in the culture medium. | |
| Inconsistent or non-reproducible results. | 1. Variability in primary neuron culture preparations. | Standardize the dissection and cell plating procedures to minimize variability between batches. |
| 2. Inconsistent timing of treatment and assays. | Adhere to a strict timeline for compound addition and subsequent viability or apoptosis assays. | |
| 3. Glial cell overgrowth. | If a pure neuronal culture is required, consider using an anti-mitotic agent like cytosine arabinoside (AraC), but be aware of its potential for off-target neurotoxic effects.[3] |
Quantitative Data Summary
Table 1: Effective and Non-Toxic Concentrations of ONO-1603 in Primary Neuron Cultures
| Parameter | Concentration | Cell Type | Reference |
| Maximal Protective Effect | 0.03 µM | Rat cerebral and cerebellar neurons | [1] |
| Wide Protective Range | 0.03 - 1 µM | Rat cerebral and cerebellar neurons | [1] |
| Non-Toxic Concentration | Up to 100 µM | Rat cerebral and cerebellar neurons | [1] |
| Promotion of Neuronal Survival | 0.03 µM | Differentiating rat cerebellar granule neurons | [2] |
Experimental Protocols
Assessment of Neuronal Viability using MTT Assay
-
Cell Plating: Plate primary neurons at an appropriate density in a 96-well plate.
-
Treatment: After allowing the neurons to adhere and stabilize, treat with ONO-1603 at various concentrations. Include a vehicle-only control and a positive control for cell death (e.g., a known neurotoxin).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-only control.
Detection of Apoptosis using Caspase-3/7 Activity Assay
-
Cell Plating: Plate primary neurons in a 96-well plate suitable for fluorescence measurements.
-
Treatment: Treat neurons with ONO-1603 and appropriate controls.
-
Reagent Addition: Add a "mix-and-read" caspase-3/7 reagent (which contains a substrate that becomes fluorescent upon cleavage by active caspase-3/7) to each well.[4]
-
Kinetic Measurement: Place the plate in a live-cell imaging system or a plate reader equipped for kinetic fluorescence reading inside an incubator.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals over the desired time course.[4]
-
Analysis: Plot the fluorescence intensity over time to determine the rate and extent of caspase-3/7 activation.
Visualizations
Caption: Experimental workflow for assessing the effects of ONO-1603 on primary neuron cultures.
Caption: Proposed neuroprotective signaling pathway of ONO-1603.
Caption: Logical diagram for troubleshooting unexpected neuronal death in ONO-1603 experiments.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dendrotek.ca [dendrotek.ca]
- 4. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
ONO-1603 Technical Support Center: Optimizing Treatment Duration and Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of ONO-1603, a prolyl endopeptidase inhibitor. The following information is designed to address specific issues that may be encountered during experiments and to aid in the refinement of treatment duration for optimal effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of ONO-1603 for in vitro neuronal studies?
A1: For primary rat cerebral cortical and cerebellar granule cells, a concentration of 0.03 µM has been shown to provide a maximal neuroprotective effect.[1] A protective range of 0.03 to 1 µM has been reported to be effective in delaying age-induced apoptosis in these cells.[1] It is always recommended to perform a dose-response curve for your specific cell type and experimental conditions to determine the optimal concentration.
Q2: How long should I treat my cells with ONO-1603 to observe a neuroprotective effect?
A2: The optimal treatment duration will depend on your experimental endpoint. For studies on age-induced apoptosis in long-term neuronal cultures, continuous exposure to ONO-1603 for over two weeks has been shown to be effective.[1] For shorter-term assays, such as evaluating effects on signaling pathways, a treatment time ranging from several hours to 24-48 hours may be appropriate. It is advisable to perform a time-course experiment to determine the ideal duration for your specific assay.
Q3: What is the mechanism of action of ONO-1603?
A3: ONO-1603 is a prolyl endopeptidase inhibitor. Its neuroprotective effects are associated with the stimulation of the M3-muscarinic acetylcholine receptor (mAChR)-mediated signaling pathway.[2] Additionally, it has been shown to suppress the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mRNA and protein accumulation, which is linked to neuronal apoptosis.[1]
Q4: In which solvent should I dissolve ONO-1603?
A4: While the specific solvent was not detailed in the provided search results, prolyl endopeptidase inhibitors are often dissolved in DMSO for in vitro experiments. It is crucial to prepare a concentrated stock solution and then dilute it to the final working concentration in your cell culture medium. Ensure that the final DMSO concentration in your culture is non-toxic to your cells (typically below 0.1%).
Q5: Can I use ONO-1603 in in vivo studies?
A5: The available literature primarily focuses on in vitro studies. While the potential for in vivo applications exists, specific protocols, dosages, and treatment durations for animal models were not found in the search results. It is recommended to consult more specific in vivo studies or conduct preliminary dose-finding and toxicity studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable neuroprotective effect. | 1. Suboptimal concentration of ONO-1603.2. Inappropriate treatment duration.3. Cell type is not responsive.4. Inactive compound. | 1. Perform a dose-response experiment (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your cell line.2. Conduct a time-course experiment (e.g., 24h, 48h, 72h, and longer for apoptosis assays).3. Verify the expression of prolyl endopeptidase and M3-muscarinic acetylcholine receptors in your cell model.4. Ensure proper storage and handling of the ONO-1603 stock solution. |
| Cell toxicity observed after treatment. | 1. High concentration of ONO-1603.2. High concentration of the solvent (e.g., DMSO).3. Contamination of the compound or culture. | 1. Lower the concentration of ONO-1603 used.2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO).3. Use sterile techniques and check for contamination in your cell cultures. |
| Inconsistent results between experiments. | 1. Variability in cell passage number.2. Inconsistent treatment timing or duration.3. Pipetting errors.4. Fluctuation in incubator conditions. | 1. Use cells within a consistent and low passage number range.2. Standardize the timing of treatment and the duration of exposure.3. Ensure accurate and consistent pipetting of ONO-1603 and other reagents.4. Monitor and maintain stable incubator conditions (temperature, CO2, humidity). |
Experimental Protocols
In Vitro Neuroprotection Assay against Age-Induced Apoptosis
This protocol is a generalized procedure based on the finding that ONO-1603 can delay age-induced apoptosis in primary neuronal cultures.[1]
-
Cell Plating: Plate primary rat cerebral cortical or cerebellar granule cells on an appropriate culture surface.
-
Culture Maintenance: Maintain the cultures in a suitable medium. To induce age-related apoptosis, cultures can be maintained for over 2 weeks without a medium change.
-
ONO-1603 Treatment: Supplement the culture medium with ONO-1603 at the desired concentration (e.g., 0.03 µM). A vehicle control (e.g., DMSO) should be run in parallel. The treatment should be continuous for the duration of the experiment.
-
Assessment of Apoptosis: After the treatment period (e.g., at various time points after 2 weeks), assess neuronal survival and apoptosis using methods such as:
-
Morphological Analysis: Staining with toluidine blue or fluorescein diacetate/propidium iodide to observe cell morphology and viability.
-
DNA Laddering Assay: Isolate genomic DNA and analyze for the characteristic ladder pattern of apoptosis on an agarose gel.
-
TUNEL Staining: To detect DNA fragmentation in apoptotic cells.
-
Prolyl Endopeptidase Inhibition Assay
This is a general protocol for measuring the inhibitory activity of compounds like ONO-1603.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM K-phosphate buffer, pH 7.5).
-
Substrate: Prepare a stock solution of a fluorogenic prolyl endopeptidase substrate (e.g., Z-Gly-Pro-AMC).
-
Enzyme: Use a source of prolyl endopeptidase (e.g., purified enzyme or cell lysate).
-
Inhibitor: Prepare a dilution series of ONO-1603.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, the prolyl endopeptidase enzyme source, and the ONO-1603 dilution (or vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
Monitor the fluorescence increase over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: ONO-1603 signaling pathway.
Caption: Experimental workflow for ONO-1603 studies.
Caption: Troubleshooting logic for ONO-1603 experiments.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ONO-1603 and Other Prolyl Endopeptidase Inhibitors for Researchers
This guide offers an objective comparison of ONO-1603 with other notable prolyl endopeptidase (PEP) inhibitors. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to Prolyl Endopeptidase and its Inhibition
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the metabolism of proline-containing neuropeptides and hormones. These molecules are involved in various physiological processes, including learning, memory, and inflammation. Consequently, the inhibition of PEP has emerged as a promising therapeutic strategy for neurodegenerative disorders, such as Alzheimer's disease, and other conditions. A variety of synthetic and natural compounds have been investigated for their PEP inhibitory activity, with ONO-1603 being a significant compound in this class.
Quantitative Comparison of PEP Inhibitor Potency
The following table summarizes the inhibitory potency of ONO-1603 and other well-characterized PEP inhibitors. It is important to note that the data presented are collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor | Chemical Name | Type | IC50/Ki Value | Source Organism/Assay Condition | Reference |
| ONO-1603 | (S)-1-[N-(4-chlorobenzyl)succinamoyl]pyrrolidine-2-carbaldehyde | Synthetic | Maximal neuroprotective effect at 0.03 µM | Cultured rat cerebellar granule neurons | [1] |
| Z-Pro-prolinal | N-benzyloxycarbonyl-L-prolyl-L-prolinal | Synthetic | Ki = 5 nM | Rat brain | [2] |
| SUAM-1221 | 1-[1-(4-phenylbutanoyl)-L-prolyl]pyrrolidine | Synthetic | IC50 ≈ 46 nM | Rat cortex enzymatic preparation | [3] |
| Pramiracetam | N-[2-(diisopropylamino)ethyl]-2-oxo-1-pyrrolidineacetamide | Synthetic | Inhibitory activity noted | Not specified | [2] |
| Aniracetam | 1-(4-methoxybenzoyl)-2-pyrrolidinone | Synthetic | Inhibitory activity noted | Not specified | [2] |
| Tetrahydroaminoacridine (THA) | 1,2,3,4-Tetrahydroacridin-9-amine | Synthetic | Maximal neuroprotective effect at 10 µM | Cultured rat cerebellar granule neurons | [1] |
Note: IC50 represents the concentration of an inhibitor required to inhibit 50% of the enzyme's activity. Ki (inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme. A lower value for both indicates higher potency. The data for ONO-1603 is presented as the concentration for maximal neuroprotective effect, which is a functional outcome of PEP inhibition in a cellular context, whereas other values represent direct enzymatic inhibition.
Comparative Neuroprotective Effects: ONO-1603 vs. Tetrahydroaminoacridine (THA)
A key therapeutic rationale for PEP inhibitors is their potential to confer neuroprotection. ONO-1603 has been directly compared to Tetrahydroaminoacridine (THA), an acetylcholinesterase inhibitor with some reported neuroprotective effects.
| Feature | ONO-1603 | Tetrahydroaminoacridine (THA) | Reference |
| Potency (Maximal Protective Effect) | 0.03 µM | 10 µM | [1] |
| Toxicity | Non-toxic up to 100 µM | Neurotoxic at ≥30 µM | [1] |
| Mechanism of Neuroprotection | Suppression of GAPDH overexpression | Suppression of GAPDH overexpression | [1] |
These findings suggest that ONO-1603 is significantly more potent and has a much wider therapeutic window compared to THA in this experimental model.[1]
Experimental Protocols
Prolyl Endopeptidase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PEP.
Materials:
-
Prolyl endopeptidase (e.g., from bovine brain or recombinant)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Substrate: N-benzyloxycarbonyl-glycyl-prolyl-2-naphthylamide (Z-Gly-Pro-2NNap) or Z-Gly-Pro-pNA.
-
Inhibitor compounds (e.g., ONO-1603, Z-Pro-prolinal) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a solution of prolyl endopeptidase in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. A control well should contain the solvent without the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The cleavage of Z-Gly-Pro-2NNap releases 2-naphthylamine, which can be measured colorimetrically after diazotization, while the cleavage of Z-Gly-Pro-pNA releases p-nitroaniline, which can be detected at 405 nm.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Neuronal Cell Culture for Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of PEP inhibitors using primary neuronal cultures.
Materials:
-
Primary neurons (e.g., rat cerebellar granule cells)
-
Neuronal culture medium (e.g., Basal Medium Eagle supplemented with serum, glucose, and potassium chloride)
-
Culture plates coated with an appropriate substrate (e.g., poly-L-lysine)
-
Neurotoxic agent (for inducing cell death, if applicable) or culture conditions that induce apoptosis (e.g., serum deprivation)
-
Inhibitor compounds (e.g., ONO-1603)
-
Cell viability assays (e.g., MTT assay, LDH assay, or live/dead staining with calcein-AM/ethidium homodimer-1)
-
Microscope for imaging
Procedure:
-
Isolate and culture primary neurons on coated plates according to standard protocols.
-
After a period of stabilization in culture, treat the neurons with varying concentrations of the PEP inhibitor.
-
Induce neuronal cell death by adding a neurotoxic agent or by changing to a stress-inducing culture medium. Control cultures should not be subjected to the toxic stimulus.
-
Incubate the cells for a specified duration (e.g., 24-48 hours).
-
Assess cell viability using a chosen assay. For example, in an MTT assay, the reduction of the yellow tetrazolium salt to purple formazan crystals by metabolically active cells is quantified by measuring the absorbance.
-
Quantify the extent of neuroprotection by comparing the viability of inhibitor-treated cells to that of untreated cells subjected to the same toxic insult.
-
Morphological changes, such as neurite outgrowth, can also be assessed and quantified using microscopy and image analysis software.
Signaling Pathways and Experimental Workflows
M3 Muscarinic Acetylcholine Receptor Signaling Pathway
ONO-1603 has been shown to increase the mRNA levels of the M3 muscarinic acetylcholine receptor (mAChR) and stimulate phosphoinositide turnover.[4] The following diagram illustrates the canonical signaling pathway of the M3 mAChR.
Caption: M3 muscarinic receptor signaling cascade.
Experimental Workflow for Screening PEP Inhibitors
The following diagram illustrates a typical workflow for the screening and characterization of novel prolyl endopeptidase inhibitors.
Caption: A typical workflow for PEP inhibitor discovery.
Conclusion
References
ONO-1603: A Comparative Analysis of its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of ONO-1603, a novel prolyl endopeptidase inhibitor, with the established acetylcholinesterase inhibitor, Tetrahydroaminoacridine (THA). The information presented is based on preclinical studies investigating their potential as therapeutic agents for neurodegenerative diseases.
I. Comparative Efficacy and Safety Profile
ONO-1603 has demonstrated significant neuroprotective properties in in-vitro models, primarily using cultured rat cerebellar granule neurons. Its performance, when compared to THA, reveals a superior profile in terms of both potency and safety.
Table 1: Comparison of the Neuroprotective Potency of ONO-1603 and THA
| Feature | ONO-1603 | Tetrahydroaminoacridine (THA) |
| Relative Potency | ~300 times more potent than THA | Baseline |
| Maximal Protective Concentration | 0.03 µM | 10 µM |
| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM |
Table 2: Comparative Safety Profile in Neuronal Cultures
| Compound | Concentration | Observed Effect |
| ONO-1603 | 100 µM | Non-toxic to neurons |
| Tetrahydroaminoacridine (THA) | ≥ 30 µM | Severe neurotoxicity |
II. Mechanism of Neuroprotection
The neuroprotective effects of ONO-1603 are attributed to a multi-faceted mechanism of action that involves the modulation of key cellular pathways implicated in neuronal survival and death.
A. Suppression of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Overexpression
A primary mechanism underlying the neuroprotective action of ONO-1603 is the suppression of the overexpression of GAPDH. Elevated levels of GAPDH have been linked to neuronal apoptosis. Both ONO-1603 and THA have been shown to robustly suppress the overexpression of GAPDH mRNA and the accumulation of GAPDH protein in neurons undergoing age-induced apoptosis. This suggests a shared pathway through which these compounds exert their protective effects.
B. Modulation of the m3-Muscarinic Acetylcholine Receptor (mAChR) Pathway
ONO-1603 has been observed to increase the mRNA levels of the m3-muscarinic acetylcholine receptor in differentiating rat cerebellar granule neurons. This upregulation is associated with enhanced neuronal survival and neurite outgrowth. Furthermore, ONO-1603 stimulates mAChR-mediated phosphoinositide turnover, a crucial signaling pathway for neuronal function and plasticity.
III. Experimental Protocols
The following are representative protocols for the key experiments used to validate the neuroprotective effects of ONO-1603. These are based on standard methodologies and may not reflect the exact protocols used in the original studies.
A. Cerebellar Granule Neuron Culture and Survival Assay
-
Cell Culture: Cerebellar granule neurons are isolated from neonatal rat pups and plated on poly-L-lysine coated dishes. Cells are maintained in a basal medium supplemented with serum and potassium chloride.
-
Treatment: After an initial culture period, the medium is replaced with a low-potassium medium to induce apoptosis. ONO-1603 or THA at various concentrations is added to the treatment groups.
-
Viability Assessment: Neuronal survival is assessed using methods such as:
-
Toluidine Blue Staining: Fixed cells are stained with toluidine blue, and the number of viable, morphologically intact neurons is counted under a microscope.
-
Fluorescein Diacetate/Propidium Iodide (FDA/PI) Staining: Live cells are stained with FDA (stains viable cells green) and PI (stains non-viable cells red). The percentage of viable cells is determined by fluorescence microscopy.
-
B. DNA Laddering Analysis for Apoptosis
-
DNA Extraction: DNA is extracted from both control and treated neuronal cultures.
-
Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.
-
Visualization: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. DNA from apoptotic cells will appear as a characteristic "ladder" of fragments, while DNA from healthy cells will remain as a high molecular weight band.
C. Quantification of m3-mAChR mRNA
-
RNA Extraction: Total RNA is isolated from neuronal cultures treated with ONO-1603 or vehicle.
-
Northern Blot Analysis: The RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for m3-mAChR mRNA.
-
Detection and Quantification: The signal from the hybridized probe is detected, and the intensity is quantified to determine the relative levels of m3-mAChR mRNA.
D. Measurement of GAPDH Protein Levels
-
Protein Extraction: Total protein is extracted from neuronal lysates.
-
Western Blot Analysis: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for GAPDH. A secondary antibody conjugated to an enzyme is then used for detection.
-
Quantification: The intensity of the band corresponding to GAPDH is quantified and normalized to a loading control to determine the relative protein levels.
IV. Conclusion
The available preclinical data strongly suggest that ONO-1603 is a potent neuroprotective agent with a more favorable therapeutic window compared to THA. Its dual mechanism of action, involving the suppression of the pro-apoptotic protein GAPDH and the enhancement of the pro-survival m3-mAChR pathway, makes it a promising candidate for further investigation in the context of neurodegenerative diseases. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.
ONO-1603: A Comparative Analysis of Its Potency in the Landscape of Anti-Dementia Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ONO-1603, a novel prolyl endopeptidase inhibitor, against other established and emerging anti-dementia drugs. The following sections detail its potency, mechanism of action, and the experimental basis for these findings, offering a valuable resource for researchers in neurodegenerative disease.
Comparative Potency of Anti-Dementia Drugs
ONO-1603 demonstrates significant neuroprotective potency at nanomolar concentrations. The table below summarizes the potency of ONO-1603 in a key neuroprotection assay alongside the IC50 values of other prominent anti-dementia drugs against their respective targets.
| Drug | Target | Potency (IC50/Effective Concentration) | Drug Class |
| ONO-1603 | Prolyl Endopeptidase | 0.03 µM (Maximal neuroprotective effect) [1][2] | Prolyl Endopeptidase Inhibitor |
| Tetrahydroaminoacridine (THA) | Acetylcholinesterase | 10 µM (Maximal neuroprotective effect)[1] | Cholinesterase Inhibitor |
| Donepezil | Acetylcholinesterase | 6.7 nM[3] | Cholinesterase Inhibitor |
| Rivastigmine | Acetylcholinesterase & Butyrylcholinesterase | AChE: 4.3-4760 nM, BuChE: 16-238 nM | Cholinesterase Inhibitor |
| Galantamine | Acetylcholinesterase | 410 nM[4] | Cholinesterase Inhibitor |
| Memantine | NMDA Receptor | 1.25 - 2.1 µM | NMDA Receptor Antagonist |
Mechanism of Action: ONO-1603 in Neuroprotection
ONO-1603 exerts its neuroprotective effects through the inhibition of prolyl endopeptidase (PREP). This action is linked to the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, a key factor in neuronal apoptosis.[1] The proposed signaling pathway suggests that by inhibiting PREP, ONO-1603 interferes with a cascade that leads to the upregulation of GAPDH, thereby preventing programmed cell death in neurons.[1][5]
Experimental Protocols
The neuroprotective potency of ONO-1603 was determined through a series of key in vitro experiments. The methodologies for these assays are detailed below.
Neuronal Survival and Neuroprotection Assay
This assay evaluates the ability of a compound to protect neurons from age-induced apoptosis.
-
Cell Culture : Primary cultures of rat cerebral cortical and cerebellar granule cells are established.
-
Induction of Apoptosis : Apoptosis is induced by maintaining the cultures for over two weeks without changing the medium or supplementing with glucose.[1]
-
Drug Treatment : Neurons are pretreated with varying concentrations of ONO-1603 or a comparator drug (e.g., THA).[1]
-
Assessment of Neuronal Viability : Neuronal survival is assessed morphologically using toluidine blue and fluorescein diacetate/propidium iodide staining.[1]
-
Data Analysis : The concentration at which the drug shows its maximal protective effect is determined.
DNA Laddering Assay for Apoptosis
This biochemical assay confirms apoptosis by detecting the characteristic fragmentation of DNA.
-
Cell Lysis : Neuronal cells from the neuroprotection assay are lysed to release their genomic DNA.
-
DNA Extraction : DNA is extracted from the cell lysate.
-
Agarose Gel Electrophoresis : The extracted DNA is run on an agarose gel.
-
Visualization : The DNA is visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide).
-
Analysis : The presence of a "ladder" of DNA fragments of approximately 180-200 base pairs indicates apoptosis.[1]
Prolyl Endopeptidase (PREP) Activity Assay
This assay is used to determine the inhibitory potency of compounds against PREP.
-
Enzyme Preparation : A source of PREP is prepared, typically from rat brain cortex.
-
Substrate and Inhibitor Incubation : The enzyme is incubated with a synthetic substrate (e.g., Z-Gly-Pro-pNA) and varying concentrations of the inhibitor (e.g., ONO-1603).
-
Detection of Product : The enzymatic reaction releases a chromogenic or fluorogenic product that can be measured spectrophotometrically or fluorometrically.
-
Calculation of Inhibition : The percentage of enzyme inhibition at each inhibitor concentration is calculated.
-
IC50 Determination : The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.
Concluding Remarks
ONO-1603 emerges as a highly potent neuroprotective agent with a distinct mechanism of action centered on the inhibition of prolyl endopeptidase and the subsequent suppression of GAPDH-mediated apoptosis. Its nanomolar effective concentration in neuroprotection assays positions it as a promising candidate for further investigation in the field of anti-dementia drug development. The experimental data presented in this guide provide a solid foundation for comparative studies and highlight the potential of targeting the PREP-GAPDH pathway in neurodegenerative diseases.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glyceraldehyde-3-phosphate dehydrogenase, apoptosis, and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of ONO-1603 and Other Neuroprotectants: A Comparative Guide for Researchers
In the landscape of neurodegenerative disease research, the quest for effective neuroprotective agents remains a paramount objective. This guide provides a detailed head-to-head analysis of ONO-1603, a promising prolyl endopeptidase inhibitor, against two established neuroprotectants: Edaravone and Riluzole. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed experimental protocols.
Executive Summary
This guide delves into the distinct neuroprotective strategies employed by ONO-1603, Edaravone, and Riluzole. ONO-1603 exhibits a multi-faceted approach by inhibiting prolyl endopeptidase, promoting neuronal survival and neurite outgrowth, enhancing cholinergic signaling, and suppressing the pro-apoptotic protein GAPDH. Edaravone functions as a potent free radical scavenger, mitigating oxidative stress-induced neuronal damage. Riluzole, in contrast, targets excitotoxicity by inhibiting glutamate release and blocking postsynaptic NMDA receptors. The following sections will provide a detailed comparison of their efficacy based on available preclinical and clinical data, alongside the methodologies used in these critical experiments.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and quantitative data for ONO-1603, Edaravone, and Riluzole, facilitating a clear comparison of their neuroprotective profiles.
Table 1: General Characteristics of Neuroprotectants
| Feature | ONO-1603 | Edaravone | Riluzole |
| Primary Mechanism | Prolyl Endopeptidase Inhibitor | Free Radical Scavenger | Glutamate Antagonist |
| Target Pathway(s) | Cholinergic signaling, Apoptosis | Oxidative Stress | Glutamatergic signaling |
| Primary Indication(s) | Investigational (Antidementia) | Amyotrophic Lateral Sclerosis (ALS), Acute Ischemic Stroke | Amyotrophic Lateral Sclerosis (ALS) |
Table 2: Quantitative Preclinical Data (In Vitro)
| Parameter | ONO-1603 | Edaravone | Riluzole |
| Assay | Neuronal Survival Assay | Neurotoxicity Assay | Glutamate-Induced Cytotoxicity Assay |
| Cell Type | Rat Cerebellar Granule Neurons | Rat Neural Stem Cell-Derived Neurons | Primary Neuronal Cultures |
| Endpoint | Neuronal Survival | Cell Viability | Lactate Dehydrogenase (LDH) Release |
| Effective Concentration | 0.03 µM (maximal protective effect)[1] | ≥10 µmol/L (neuroprotective effect)[2][3] | Concentration-dependent reduction of cytotoxicity[4] |
Table 3: Quantitative Clinical Data (ALS)
| Parameter | Edaravone | Riluzole |
| Clinical Trial Endpoint | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) Score | Survival |
| Result | 2.49-point difference in the mean change from baseline in ALSFRS-R score compared to placebo over 24 weeks. | 35% reduction in mortality in a clinical trial. |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
ONO-1603: Neuronal Survival Assay
Objective: To assess the neuroprotective effect of ONO-1603 on neuronal survival in vitro.
Experimental Workflow:
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Protective Effect of Edaravone on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neurofit.com [neurofit.com]
ONO-1603: A Comparative Guide to its GAPDH Suppression Mechanism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ONO-1603's performance in suppressing Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) with other alternatives, supported by experimental data.
ONO-1603: A Potent Neuroprotective Agent via GAPDH Suppression
ONO-1603 is a novel prolyl endopeptidase inhibitor with demonstrated neuroprotective and neurotrophic effects.[1] A key mechanism underlying its neuroprotective action is the suppression of GAPDH overexpression, which is associated with age-induced apoptosis in central nervous system neurons.[1]
Experimental evidence has shown that ONO-1603 effectively delays age-induced apoptosis in primary cultures of rat cerebral cortical and cerebellar granule cells.[1] This protective effect is mediated by the robust suppression of both GAPDH mRNA overexpression and the accumulation of GAPDH protein in the particulate fraction of these neurons.[1]
Comparative Analysis: ONO-1603 vs. Tetrahydroaminoacridine (THA)
A study directly compared the neuroprotective effects and GAPDH suppression capabilities of ONO-1603 with Tetrahydroaminoacridine (THA), an antidementia drug that also exhibits neuroprotective properties through GAPDH suppression.[1] The results highlight the superior profile of ONO-1603.
| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) |
| Potency (Maximal Protective Effect) | 0.03 µM | 10 µM |
| Effective Protective Range | 0.03 to 1 µM (Wide) | 3 to 10 µM (Narrow) |
| Neurotoxicity | Non-toxic up to 100 µM | Severe neurotoxicity at ≥30 µM |
| GAPDH mRNA Suppression | Robustly suppresses overexpression | Robustly suppresses overexpression |
| GAPDH Protein Accumulation Suppression | Robustly suppresses accumulation | Robustly suppresses accumulation |
Data summarized from a study on age-induced apoptosis in cultured central nervous system neurons.[1]
As the data indicates, ONO-1603 is approximately 300 times more potent than THA in its neuroprotective effects and demonstrates a significantly wider therapeutic window with no observed neurotoxicity at high concentrations.[1]
Alternative Approaches to GAPDH Suppression
While ONO-1603 offers a potent pharmacological approach, other methods exist for suppressing GAPDH expression and activity. These can be broadly categorized into chemical inhibition and genetic suppression.
Chemical Inhibitors of GAPDH
Several other compounds have been identified as inhibitors of GAPDH activity through various mechanisms, often involving covalent modification of cysteine residues.[2] These include:
-
Heptelidic acid: An inhibitor of GAPDH that can impact cellular energy metabolism.[3]
-
CGP 3466B maleate: A potent GAPDH inhibitor.[3]
-
(-)-Epigallocatechin Gallate (EGCG): A polyphenol found in green tea with GAPDH inhibitory and antioxidant properties.[3]
-
Methylene blue: A dye with inhibitory effects on GAPDH.[3]
-
3-Bromo-Isoxazoline Derivatives: These compounds have been shown to inhibit GAPDH and induce apoptosis in cancer cells.[4]
Genetic Suppression of GAPDH
Genetic techniques offer a targeted approach to reduce GAPDH expression.
-
siRNA (small interfering RNA): This is a common and effective method for silencing GAPDH gene expression.[5][6][7] Transfection of neurons with GAPDH-specific siRNA can significantly reduce both mRNA and protein levels, leading to downstream effects on cellular processes like apoptosis.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to validating GAPDH suppression.
Neuronal Cell Viability Assessment: Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Staining
This method distinguishes between live and dead cells.
-
Principle: FDA, a non-fluorescent molecule, is taken up by live cells and converted by intracellular esterases into green fluorescent fluorescein. PI is a fluorescent dye that cannot cross the membrane of live cells but enters dead cells and intercalates with DNA, emitting red fluorescence.[1][9][10]
-
Protocol:
-
Prepare a staining solution containing FDA and PI in a suitable buffer (e.g., PBS or serum-free medium).[1][9]
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells and incubate for 4-5 minutes at room temperature in the dark.[1][9]
-
Wash the cells with PBS.
-
Visualize the cells using a fluorescence microscope with appropriate filters for green (FITC) and red (Texas Red) fluorescence.[1][9] Live cells will fluoresce green, and dead cells will fluoresce red.[10]
-
Apoptosis Detection: DNA Laddering Assay
This assay identifies the characteristic fragmentation of DNA that occurs during apoptosis.
-
Principle: During apoptosis, endonucleases cleave DNA into fragments that are multiples of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments create a "ladder-like" pattern.[11]
-
Protocol:
-
Harvest both adherent and floating cells to collect all apoptotic cells.
-
Extract DNA using a suitable lysis buffer and a DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit).[11][12]
-
Quantify the extracted DNA.
-
Load the DNA samples onto an agarose gel (typically 1.5-2%).[11]
-
Perform electrophoresis to separate the DNA fragments.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light.[13] A ladder pattern indicates apoptosis.
-
Quantification of GAPDH mRNA: Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is a sensitive method to measure the amount of specific mRNA.
-
Principle: RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the GAPDH gene. The amplification of the target gene is monitored in real-time using a fluorescent dye or probe.
-
Protocol:
-
Isolate total RNA from the neuronal cells.
-
Perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reaction with a master mix, GAPDH-specific primers, and the cDNA template.
-
Run the qPCR cycling protocol on a real-time PCR instrument.
-
Analyze the data, typically by normalizing the GAPDH expression to a stable housekeeping gene to determine the relative change in mRNA levels.[14]
-
Quantification of GAPDH Protein Levels: Western Blotting
Western blotting allows for the detection and relative quantification of a specific protein.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody specific to GAPDH, followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
Protocol:
-
Prepare protein lysates from the neuronal cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against GAPDH.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or tubulin) to determine the relative protein levels.
-
Visualizations
Caption: Signaling pathway of ONO-1603 in suppressing GAPDH-mediated apoptosis.
Caption: Experimental workflow for validating GAPDH suppression.
References
- 1. thundersci.com [thundersci.com]
- 2. Covalent inhibitors of GAPDH: From unspecific warheads to selective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ON-TARGETplus GAPD Control siRNA [horizondiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GAPDH siRNA Regulates SH-SY5Y Cell Apoptosis Induced by Exogenous α-Synuclein Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibidi.com [ibidi.com]
- 10. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 11. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved non-enzymatic “DNA ladder assay” for more sensitive and early detection of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
Comparative Toxicity Profile of ONO-1603: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profile of ONO-1603 with alternative compounds, supported by available experimental data. ONO-1603 is a prolyl endopeptidase inhibitor that has been investigated for its potential as a therapeutic agent for neurodegenerative diseases.
This document summarizes quantitative toxicity data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview of the toxicological profile of ONO-1603 in comparison to other relevant compounds.
Comparative Toxicity Data
The available data indicates a favorable safety profile for ONO-1603, particularly when compared to the first-generation acetylcholinesterase inhibitor, tetrahydroaminoacridine (THA), which has also been studied for dementia. A key differentiator is the in vitro neurotoxicity, where ONO-1603 demonstrates a significantly wider therapeutic window.
| Compound | Class | In Vitro Neurotoxicity | Other Reported Toxicities |
| ONO-1603 | Prolyl Endopeptidase Inhibitor | Non-toxic to cultured central nervous system neurons at concentrations up to 100 µM.[1] | Information from comprehensive preclinical toxicology studies (e.g., LD50, repeated-dose toxicity) is not publicly available. |
| Tetrahydroaminoacridine (THA) | Acetylcholinesterase Inhibitor | Exhibits severe neurotoxicity to cultured central nervous system neurons at concentrations ≥30 µM.[1] | Associated with hepatotoxicity, including elevated liver enzymes and, in some cases, acute hepatitis.[2] Gastrointestinal side effects have also been reported. |
| JTP-4819 | Prolyl Endopeptidase Inhibitor | Preclinical studies suggest it is a cognitive enhancer.[3][4] A study in healthy male volunteers showed it to be well-tolerated with no serious adverse events; an elevation in plasma cholinesterase activity was observed and considered a possible pharmacodynamic effect.[5] | No major toxicities were reported in the cited clinical study.[5] |
| S-17092 | Prolyl Endopeptidase Inhibitor | Preclinical data in rodents suggest it is well-tolerated with no adverse side effects.[6] It has been safely administered to humans.[6][7] | Specific quantitative toxicity data is not detailed in the available literature. |
Signaling Pathways and Mechanism of Action
ONO-1603 exerts its neuroprotective effects through multiple mechanisms. Two key pathways identified are the modulation of the m3-muscarinic acetylcholine receptor (mAChR) signaling and the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, which is associated with apoptosis.
ONO-1603 and m3-Muscarinic Acetylcholine Receptor Signaling
ONO-1603 has been shown to increase the mRNA levels of the m3-muscarinic acetylcholine receptor and stimulate its downstream signaling cascade, which is involved in neuronal survival and function.[2][8]
ONO-1603 and Suppression of GAPDH Overexpression in Apoptosis
ONO-1603 has been observed to suppress the overexpression of GAPDH, an enzyme implicated in neuronal apoptosis under certain stress conditions.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices in neuropharmacology and toxicology.
In Vitro Neurotoxicity Assessment of ONO-1603 and THA
Objective: To compare the direct toxic effects of ONO-1603 and THA on primary neuronal cultures.
Methodology:
-
Cell Culture: Primary cultures of rat cerebral cortical or cerebellar granule cells are established from embryonic or neonatal pups. Cells are plated on poly-L-lysine-coated culture dishes and maintained in a suitable growth medium.
-
Compound Treatment: After a set number of days in vitro to allow for neuronal differentiation, the cultures are treated with varying concentrations of ONO-1603 (e.g., 0.01 µM to 100 µM) and THA (e.g., 1 µM to 100 µM). A vehicle control group is also included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24-48 hours).
-
Viability Assessment: Neuronal viability is assessed using one or more of the following methods:
-
Morphological Assessment: Cells are stained with dyes such as toluidine blue or a combination of fluorescein diacetate (stains live cells green) and propidium iodide (stains dead cells red). The morphology of the neurons is observed under a microscope to identify signs of apoptosis or necrosis (e.g., cell shrinkage, nuclear condensation, neurite degeneration).
-
Biochemical Assays: DNA laddering analysis on agarose gels can be performed to detect the characteristic fragmentation of DNA that occurs during apoptosis.
-
-
Data Analysis: The concentration at which each compound induces significant neuronal death is determined and compared.
Assessment of Drug-Induced Hepatotoxicity (Adapted for In Vitro Screening)
Objective: To evaluate the potential for a compound to cause liver cell injury.
Methodology:
-
Cell Culture: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are cultured in appropriate media.
-
Compound Exposure: Cells are exposed to a range of concentrations of the test compound for various durations (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assays:
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is quantified.
-
ALT/AST Assay: The levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture supernatant are measured as markers of hepatocellular injury.
-
-
Mechanism-Based Assays:
-
Mitochondrial Toxicity: Assessed by measuring changes in mitochondrial membrane potential using fluorescent dyes (e.g., JC-1) or by quantifying ATP levels.
-
Oxidative Stress: Measured by quantifying the levels of reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).
-
-
Data Analysis: The concentration- and time-dependent effects of the compound on cell viability and markers of liver injury are determined.
Measurement of Phosphoinositide Turnover
Objective: To determine if a compound stimulates Gq-coupled receptor signaling leading to the hydrolysis of phosphoinositides.
Methodology:
-
Cell Labeling: Cultured cells (e.g., cerebellar granule neurons) are pre-labeled with [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Compound Stimulation: The cells are washed to remove unincorporated [³H]myo-inositol and then stimulated with the test compound (e.g., ONO-1603) for a specific time course in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The aqueous-soluble inositol phosphates are extracted.
-
Chromatographic Separation: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
Quantification: The radioactivity in each fraction is measured using liquid scintillation counting.
-
Data Analysis: The accumulation of total [³H]inositol phosphates is calculated as a measure of phosphoinositide turnover.
Analysis of GAPDH Expression in Neuronal Apoptosis
Objective: To investigate the effect of a compound on the expression of GAPDH in a model of neuronal apoptosis.
Methodology:
-
Induction of Apoptosis: Neuronal cell cultures are treated with an apoptotic stimulus (e.g., cytosine arabinoside or serum deprivation).
-
Compound Treatment: Cells are co-treated with the apoptotic stimulus and the test compound (e.g., ONO-1603) or pre-treated with the compound before the insult.
-
Sample Collection: At various time points after treatment, cells are harvested.
-
Western Blot Analysis for GAPDH Protein:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for GAPDH, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
-
RT-qPCR for GAPDH mRNA:
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
Quantitative PCR is performed using primers specific for GAPDH and a reference gene.
-
The relative expression of GAPDH mRNA is calculated.
-
-
Data Analysis: The levels of GAPDH protein and mRNA in the compound-treated groups are compared to the control group (apoptotic stimulus alone).
Summary
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on spatial memory and on cholinergic and peptidergic neurons in rats with ibotenate-induced lesions of the nucleus basalis magnocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and safety of JTP-4819, a novel specific orally active prolyl endopeptidase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S 17092: A Prolyl Endopeptidase Inhibitor as a Potential Therapeutic Drug for Memory Impairment. Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Therapeutic Window of ONO-1603 and Other Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic window of ONO-1603, a prolyl endopeptidase inhibitor, against other relevant compounds. The information is intended to support research and development efforts in the field of neurodegenerative diseases.
Executive Summary
ONO-1603 has demonstrated a favorable therapeutic window in preclinical in vitro studies, exhibiting neuroprotective effects at nanomolar concentrations with a wide safety margin. Compared to the older cholinesterase inhibitor, tetrahydroaminoacridine (THA), ONO-1603 is significantly more potent and less toxic. This guide presents available data for ONO-1603 and other relevant compounds, including other prolyl endopeptidase inhibitors, to provide a comparative landscape for assessing their therapeutic potential.
Data Presentation
Table 1: In Vitro Therapeutic Window of ONO-1603 versus Tetrahydroaminoacridine (THA)
| Compound | Maximal Protective Concentration (µM) | Protective Range (µM) | In Vitro Toxicity |
| ONO-1603 | 0.03[1] | 0.03 - 1[1] | Non-toxic up to 100 µM in neuronal cultures[1] |
| THA | 10[1] | 3 - 10[1] | Severe neurotoxicity at ≥30 µM[1] |
Table 2: Potency of Various Prolyl Endopeptidase (PEP) Inhibitors
| Compound | Target | IC50 / Ki |
| ONO-1603 | Prolyl Endopeptidase | Not explicitly found |
| KYP-2047 | Prolyl Oligopeptidase (POP) | Ki = 0.023 nM[2] |
| S-17092 | Prolyl Endopeptidase (PEP) | IC50 = 1.2 nM[3] |
| JTP-4819 | Prolyl Endopeptidase (PEP) | Not explicitly found |
| Azabicyclo[2.2.2]octane derivative (compound 70) | Prolyl Endopeptidase (PEP) | IC50 = 0.9 nM[4] |
| Human beta-casein peptide fragment | Prolyl Endopeptidase (PEP) | IC50 = 8 µM[5] |
Experimental Protocols
Assessment of Neuronal Viability via Fluorescein Diacetate/Propidium Iodide (FDA/PI) Double Staining
This method is utilized to distinguish between live and dead neurons in culture.
Principle: Live cells with intact membranes are permeable to the non-fluorescent molecule fluorescein diacetate (FDA). Intracellular esterases cleave the diacetate group, producing green fluorescent fluorescein, which is retained within the cell. Propidium iodide (PI) can only enter cells with compromised membranes (dead cells) and intercalates with DNA to emit red fluorescence.
Protocol:
-
Preparation of Staining Solution: Prepare a working solution containing 10 µg/mL FDA and 50 µg/mL PI in phosphate-buffered saline (PBS).[4]
-
Cell Preparation: Aspirate the culture medium from the neuronal cell cultures.
-
Washing: Gently wash the cells with cold PBS.
-
Staining: Add the cold FDA/PI working solution to the cells and incubate on ice for 5 minutes.[4]
-
Final Wash: Aspirate the staining solution and wash the cells with cold PBS.
-
Visualization: Immediately visualize the cells under a fluorescence microscope. Live neurons will fluoresce green, while dead neurons will fluoresce red.
DNA Laddering Analysis for Apoptosis Detection
This biochemical assay is used to detect the characteristic fragmentation of DNA that occurs during apoptosis.
Principle: During apoptosis, endonucleases cleave the genomic DNA in the linker regions between nucleosomes, generating DNA fragments of multiples of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments create a distinct "ladder" pattern.
Protocol:
-
Cell Lysis: Lyse the cultured neurons to release the cellular contents, including DNA.
-
Removal of RNA and Protein: Treat the lysate with RNase to degrade RNA and then with proteinase K to digest proteins.
-
DNA Precipitation: Precipitate the DNA using ethanol.
-
Agarose Gel Electrophoresis: Resuspend the DNA pellet and load it onto a 1.5% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).
-
Visualization: Run the gel to separate the DNA fragments by size. Visualize the DNA under UV light. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.
Signaling Pathways and Experimental Workflows
ONO-1603 Mechanism of Action in Neuroprotection
ONO-1603 is a prolyl endopeptidase inhibitor that demonstrates neuroprotective effects. One of its key mechanisms involves the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, which is associated with neuronal apoptosis.[1]
ONO-1603 neuroprotective mechanism.
Experimental Workflow for Assessing Neuroprotection
The following workflow outlines the key steps in evaluating the neuroprotective effects of a compound like ONO-1603.
Experimental workflow for neuroprotection assessment.
GAPDH-Mediated Apoptotic Signaling Pathway
Overexpression of GAPDH is a key event in some forms of neuronal apoptosis. This pathway highlights the central role of GAPDH in the apoptotic cascade.
GAPDH role in neuronal apoptosis.
References
- 1. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease. | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KYP-2047 penetrates mouse brain and effectively inhibits mouse prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of ONO-1603's Effects on Apoptosis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ONO-1603's anti-apoptotic effects with other neuroprotective agents. All quantitative data is summarized in clear, structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
ONO-1603: A Prolyl Endopeptidase Inhibitor with Neuroprotective Properties
ONO-1603 is a novel prolyl endopeptidase inhibitor that has demonstrated neuroprotective effects by delaying age-induced apoptosis in central nervous system neurons.[1] Its mechanism of action is linked to the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, a key protein implicated in apoptotic pathways.[1]
Comparative Analysis of Anti-Apoptotic Compounds
To provide a comprehensive overview, ONO-1603 is compared with Tetrahydroaminoacridine (THA), another compound investigated for neuroprotection, and other potential anti-apoptotic agents targeting different cellular pathways.
Quantitative Data Summary
The following table summarizes the quantitative data on the anti-apoptotic effects of ONO-1603 and selected alternative compounds.
| Compound | Target/Mechanism | Cell Type | Effective Concentration | Apoptosis Reduction/Neuroprotection Effect | Source |
| ONO-1603 | Prolyl Endopeptidase Inhibitor / GAPDH Suppression | Cultured Rat Cerebral and Cerebellar Neurons | 0.03 µM (maximal effect) | ~300 times more potent than THA in delaying age-induced apoptosis.[1] | [1] |
| Tetrahydroaminoacridine (THA) | Cholinesterase Inhibitor / Lysosome & Mitochondria-dependent pathways | Cultured Rat Cerebral and Cerebellar Neurons | 10 µM (maximal effect) | Delays age-induced apoptosis.[1] | [1][2] |
| N-Acetylcysteine (NAC) | Antioxidant / Glutathione Precursor | Mouse Cortical Neurons | 100 µmol/l | Significantly reduced H2O2-induced cell death.[3] | [3] |
| Atorvastatin | HMG-CoA Reductase Inhibitor | Rat model of subarachnoid hemorrhage | 10 mg/kg | Significantly reduced neuronal apoptosis.[4][5] | [4][5] |
| SP600125 | JNK Inhibitor | Rat Hippocampal CA1 Neurons | Not specified | Significantly increased the number of surviving cells after brain ischemia.[6] | [6] |
| Pifithrin-α | p53 Inhibitor | Cultured Hippocampal Neurons | 200 nM | Protects against death induced by DNA-damaging agents.[1] | [1] |
| GSK-3 Inhibitor (SB415286) | Glycogen Synthase Kinase-3 Inhibitor | Cultured Rat Cerebellar Granule Neurons | 40 µM | Suppresses apoptosis induced by potassium deprivation. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of ONO-1603 and THA are provided below.
Toluidine Blue Staining for Morphological Assessment of Apoptosis
This method is used to identify apoptotic cells based on their distinct morphological changes, such as chromatin condensation and nuclear fragmentation.
Procedure:
-
Fix cultured neurons with a 3% glutaraldehyde solution in phosphate-buffered saline (PBS) for 15 minutes.
-
Rinse the cells gently with Milli-Q® water twice.
-
Permeabilize the cells with 0.5% Triton X-100 for 5 minutes.
-
Rinse the cells gently with Milli-Q® water twice.
-
Apply a 0.3% toluidine blue solution to the cells for 30-60 seconds.
-
Observe the stained cells under a microscope as a wet mount. Apoptotic nuclei will appear darkly stained and condensed.
Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Staining for Viability and Apoptosis
This dual-staining method distinguishes between viable, apoptotic, and necrotic cells. FDA, a non-fluorescent compound, is converted to green fluorescent fluorescein by esterases in viable cells. PI, a fluorescent nuclear stain, can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells, staining their nuclei red.
Procedure:
-
Prepare a staining solution containing FDA (from a 5 mg/mL stock in acetone) and PI (from a 2 mg/mL stock in PBS) in a serum-free cell culture medium.
-
Wash the cultured neurons with PBS to remove the growth medium.
-
Incubate the cells with the FDA/PI staining solution for 4-5 minutes at room temperature in the dark.
-
Wash the cells with PBS.
-
Immediately analyze the cells under a fluorescence microscope. Viable cells will fluoresce green, while dead or dying cells will show red nuclear staining.
DNA Laddering Assay for Biochemical Confirmation of Apoptosis
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs. This can be visualized as a characteristic "ladder" on an agarose gel.
Procedure:
-
Harvest both adherent and floating cells and centrifuge at 2000 rpm for 10 minutes at 4°C.
-
Lyse the cells using a TES lysis buffer (containing Tris-HCl, EDTA, and SDS).
-
Treat the lysate with RNase A at 37°C for 30-120 minutes to remove RNA.
-
Digest proteins by incubating the lysate with Proteinase K at 50°C for at least 90 minutes.
-
Mix the DNA samples with a loading buffer.
-
Load the samples onto a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel at a low voltage (e.g., 35V) for several hours to achieve good resolution.
-
Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for ONO-1603's anti-apoptotic effect and a general workflow for its experimental verification.
Caption: Proposed signaling pathway of ONO-1603's anti-apoptotic effect.
Caption: Experimental workflow for comparing anti-apoptotic compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of GSK3beta is a common event in neuroprotection by different survival factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Atorvastatin ameliorates early brain injury through inhibition of apoptosis and ER stress in a rat model of subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of The Neuroprotective Effect of Atorvastatin on Apoptosis of Hippocampus Following Transient Global Ischemia/ Reperfusion | Galen Medical Journal [journals.salviapub.com]
- 6. The neuroprotective action of SP600125, a new inhibitor of JNK, on transient brain ischemia/reperfusion-induced neuronal death in rat hippocampal CA1 via nuclear and non-nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of ONO-1603: A Guide to Safe Laboratory Practices
Absence of specific manufacturer guidelines for the disposal of the research compound ONO-1603 necessitates adherence to established general protocols for chemical waste management to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals handling this prolyl endopeptidase inhibitor must rely on best practices for laboratory chemical disposal as outlined by institutional and regulatory bodies.
Currently, a publicly available, specific Safety Data Sheet (SDS) with detailed disposal instructions for ONO-1603 is not readily found. In such cases, the compound should be treated as a potentially hazardous chemical, and disposal procedures should align with general guidelines for laboratory waste.
Core Principles of Chemical Waste Disposal
The foundational principle of laboratory waste management is the proper identification, segregation, and containment of chemical waste.[1][2][3] All chemical wastes, including outdated, unwanted, or unused chemicals like ONO-1603, require special handling and should never be disposed of in sinks or regular trash unless explicitly approved by environmental health and safety (EHS) officials.[3][4] Evaporation is also not an acceptable method of disposal.[3][4]
Personnel handling chemical waste must wear appropriate personal protective equipment (PPE).[1] It is the responsibility of the Principal Investigator (PI) to ensure that their laboratory operations are safe and that all assigned areas are left in a clean and safe condition.[4]
Structured Disposal Plan for ONO-1603
In the absence of specific data for ONO-1603, a conservative approach to disposal is required. The following table summarizes the general procedures for the disposal of laboratory chemical waste, which should be applied to ONO-1603.
| Step | Action | Key Considerations |
| 1. Waste Identification & Segregation | Determine that ONO-1603 is an unwanted chemical waste. | Segregate from other waste streams such as radioactive, biological, and non-hazardous waste at the point of generation.[1] |
| 2. Container Selection & Management | Collect ONO-1603 waste in a sturdy, leak-proof container that is compatible with the chemical. | Containers must have a properly fitting cap and be kept closed except when adding waste.[2][3] Do not overfill containers; a general rule is to fill to no more than ¾ full.[3] |
| 3. Labeling | Clearly label the waste container. | The label should include the name of the chemical ("ONO-1603"), concentration, and any known hazards. If reusing a manufacturer's container, ensure the original label is intact and not defaced.[3] |
| 4. Storage | Store the waste container in a designated, safe location within the laboratory. | Await pickup by the institution's environmental health and safety (EHS) department. |
| 5. Documentation & Pickup | Follow institutional procedures for requesting a chemical waste pickup. | This may involve completing a chemical waste manifest or an online request form. |
General Laboratory Chemical Waste Disposal Workflow
The following diagram illustrates a typical workflow for the disposal of laboratory chemical waste, applicable to compounds like ONO-1603.
It is imperative for all laboratory personnel to be familiar with their institution's specific policies and procedures for hazardous waste management. In the event of a spill or other emergency, established institutional protocols should be followed immediately. For any uncertainty regarding the disposal of a particular chemical, the institution's EHS office should be consulted.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
